1-Acetyl-6-chloro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGDGXAYHVXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505276 | |
| Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-40-7 | |
| Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Acetyl-6-chloro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-6-chloro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route, detailed experimental protocols, and a summary of expected characterization data based on analogous compounds found in the literature.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The N-acetylation of the indazole ring, as in this compound, can modulate its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of more complex molecules. This guide details a feasible laboratory-scale synthesis and the analytical techniques required for its structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 6-chloro-1H-indazole. A common and effective method involves the use of acetic anhydride as the acetylating agent, often in the presence of a base or a catalyst to facilitate the reaction.
Proposed Synthetic Pathway
The logical workflow for the synthesis is a direct acetylation reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: N-Acetylation of 6-chloro-1H-indazole
This protocol is based on general methods for the acylation of indazoles and may require optimization.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1H-indazole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The following sections provide expected data based on the analysis of similar indazole derivatives.
Physical Properties
| Property | Value |
| CAS Number | 708-40-7[1] |
| Molecular Formula | C₉H₇ClN₂O[1] |
| Molecular Weight | 194.62 g/mol [1] |
| Appearance | Expected to be a solid |
| Melting Point | Not available in the searched results |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the known spectra of related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-7 |
| ~7.7 | d | 1H | H-4 |
| ~7.4 | dd | 1H | H-5 |
| ~2.8 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (acetyl) |
| ~141 | C-7a |
| ~135 | C-3a |
| ~130 | C-6 |
| ~128 | C-5 |
| ~122 | C-4 |
| ~115 | C-7 |
| ~23 | -COCH₃ |
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1710 | C=O stretch (amide) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1370 | C-H bend (methyl) |
| ~800-700 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 194/196 | [M]⁺ molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| 152/154 | [M - CH₂CO]⁺ fragment |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable starting point for laboratory preparation, and the predicted characterization data serves as a valuable reference for analytical confirmation. Researchers and scientists in the field of drug development can utilize this information for the efficient synthesis and verification of this important indazole derivative, facilitating its use in further research and the development of novel therapeutic agents. It is important to note that the provided experimental protocol and spectral data are based on established chemical principles and data from analogous compounds, and may require empirical optimization and verification.
References
Spectroscopic and Synthetic Profile of 1-Acetyl-6-chloro-1H-indazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-Acetyl-6-chloro-1H-indazole, extrapolated from known data for similar indazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2-8.4 | d | H-7 |
| ~7.8-8.0 | d | H-4 |
| ~7.6 | s | H-5 |
| ~7.3-7.5 | dd | H-5 |
| ~2.7 | s | -COCH₃ |
Note: Predicted values are based on spectral data for various substituted 1H-indazoles. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169-171 | C=O (acetyl) |
| ~141-143 | C-7a |
| ~135-137 | C-3a |
| ~130-132 | C-6 |
| ~125-127 | C-3 |
| ~122-124 | C-4 |
| ~120-122 | C-5 |
| ~110-112 | C-7 |
| ~22-24 | -COCH₃ |
Note: Predicted values are based on spectral data for various substituted 1H-indazoles. Actual values may vary.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700-1720 | C=O stretch (amide) |
| ~1600-1620 | C=C stretch (aromatic) |
| ~1450-1550 | N-H bend / C-N stretch |
| ~1350-1380 | C-H bend (methyl) |
| ~800-850 | C-H bend (aromatic, out-of-plane) |
| ~700-800 | C-Cl stretch |
Note: Predicted values are based on characteristic absorption bands for N-acetylated indazoles and chloroarenes.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| ~194/196 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |
| ~152/154 | [M - COCH₂]⁺ |
| ~117 | [M - COCH₂ - Cl]⁺ |
Note: Fragmentation patterns are predicted based on typical pathways for N-acetylated heterocyclic compounds.
Proposed Synthesis and Characterization Workflow
The synthesis of this compound can be logically approached through the acetylation of 6-chloro-1H-indazole. The general workflow for its preparation and subsequent spectroscopic analysis is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of indazole derivatives, which can be adapted for this compound.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the N-acetylation of 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., pyridine, dichloromethane, or acetic acid)
-
Base (if using acetyl chloride, e.g., triethylamine or pyridine)
Procedure:
-
Dissolve 6-chloro-1H-indazole in the chosen solvent in a round-bottom flask.
-
If using acetyl chloride, add the base to the solution.
-
Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the reaction mixture, typically at 0 °C to control the exothermic reaction.
-
Allow the reaction to stir at room temperature for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and washing the organic layer with brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.
Sample Preparation:
-
ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). The solution is then infused directly into the ion source or injected via a liquid chromatography system.
-
EI-MS: A small amount of the solid or a solution of the sample is introduced into the instrument, where it is vaporized and then ionized by a high-energy electron beam.
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.
This guide provides a foundational framework for the synthesis and detailed spectroscopic analysis of this compound. Researchers are encouraged to adapt these general protocols to their specific laboratory conditions and instrumentation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-6-chloro-1H-indazole is a derivative of the indazole scaffold, a significant heterocyclic motif in medicinal chemistry. The indazole core is recognized for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the general biological significance of the indazole class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from its precursor, 6-chloro-1H-indazole, and general principles of N-acetylation to provide a thorough profile.
Chemical Identity and Physical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 708-40-7 | [4][5] |
| Molecular Formula | C₉H₇ClN₂O | [4][5] |
| Molecular Weight | 194.62 g/mol | [4][5] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Precursor Name | 6-chloro-1H-indazole | N/A |
| Precursor CAS No. | 698-25-9 | [6] |
| Precursor Mol. Formula | C₇H₅ClN₂ | [6] |
| Precursor Mol. Weight | 152.58 g/mol | [6] |
| Precursor Melting Point | 174-177 °C | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process involving the synthesis of the precursor 6-chloro-1H-indazole, followed by its N-acetylation.
Synthesis of 6-chloro-1H-indazole (Precursor)
A common method for the synthesis of substituted indazoles involves the diazotization of an appropriate aniline derivative, followed by cyclization.
Experimental Protocol: Synthesis of 4-chloro-1H-indazole (A representative protocol for chloro-indazoles)
-
Step 1: Acetylation of 2-methyl-3-chloroaniline: In a 250 mL round-bottomed flask, 2-methyl-3-chloroaniline (70.6 mmol) and potassium acetate (84.7 mmol) are added to chloroform (120 mL) and the mixture is cooled to 0 °C. Acetic anhydride (212 mmol) is added dropwise, and the reaction is warmed to 25 °C and stirred for 1 hour.[7]
-
Step 2: Nitrosation and Cyclization: The reaction mixture is heated to 60 °C, and isoamyl nitrite (141 mmol) is added. The mixture is stirred overnight at 60 °C.[7]
-
Step 3: Work-up and Hydrolysis: After completion, water (75 mL) and THF (150 mL) are added, and the mixture is cooled to 0 °C. Lithium hydroxide (494 mmol) is added, and stirring is continued for 3 hours at 0 °C.[7]
-
Step 4: Extraction and Isolation: Water (200 mL) is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product.[7]
N-Acetylation of 6-chloro-1H-indazole
The final step is the acetylation of the precursor. A general and efficient method for the N-acylation of amines and heterocyclic compounds involves the use of acetic anhydride.[8]
Experimental Protocol: General N-acetylation
-
Reaction Setup: In a round-bottom flask, 6-chloro-1H-indazole (1 equivalent) is dissolved in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).[8]
-
Addition of Reagents: Acetic anhydride (1.2 equivalents) is added to the solution. The reaction can be carried out at room temperature.[8]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]
Diagram 1: Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Spectroscopic Properties (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the indazole ring are expected to appear in the range of δ 7.0-8.5 ppm. A singlet corresponding to the acetyl methyl protons (CH₃) is anticipated around δ 2.5-2.8 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm region. The carbonyl carbon of the acetyl group is expected around δ 168-172 ppm, and the acetyl methyl carbon around δ 20-25 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the acetyl group is expected in the range of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region. The C-Cl stretch will likely be observed in the 1000-600 cm⁻¹ region.[5] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) with an approximate ratio of 3:1. A prominent fragment ion would correspond to the loss of the acetyl group (M - 43) at m/z 151 and 153.[10] |
Biological Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3]
Diagram 2: Biological Activities of the Indazole Scaffold
Caption: Major biological activities of indazole derivatives.
Indazole derivatives have been reported to possess:
-
Anticancer Activity: Many indazole-containing compounds have shown potent activity against various cancer cell lines. Some have been developed as kinase inhibitors for cancer therapy.[11][12]
-
Anti-inflammatory Properties: The indazole scaffold is present in several compounds with significant anti-inflammatory effects.[1][13]
-
Antimicrobial and Antiparasitic Effects: Various indazole derivatives have demonstrated efficacy against a range of microbial and parasitic pathogens.[1][3]
The introduction of an acetyl group and a chlorine atom to the indazole ring in this compound may modulate its biological activity, potentially leading to novel therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a halogenated, N-acetylated derivative of the biologically significant indazole scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of its precursor and established chemical principles. The detailed synthetic protocols and predicted physicochemical and spectroscopic properties offer a valuable resource for researchers in medicinal chemistry and drug development. The diverse biological activities associated with the indazole core suggest that this compound is a compound of interest for further investigation.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. rsc.org [rsc.org]
- 7. N-Acetyl-L-cysteine(616-91-1) IR Spectrum [m.chemicalbook.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 10. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Whitepaper: Elucidating the Structural and Synthetic Landscape of 1-Acetyl-6-chloro-1H-indazole and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the structural characteristics of a close analog of 1-Acetyl-6-chloro-1H-indazole, namely N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, for which crystallographic data is available. While a definitive crystal structure for this compound is not publicly documented, the analysis of this analog offers significant insights into the molecular geometry and packing of this class of compounds. Furthermore, this guide outlines a feasible synthetic protocol for the preparation of this compound, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in the design of a wide array of therapeutic agents. Their versatile biological activities span across oncology, inflammation, and infectious diseases. The acetylation of the indazole core, as in this compound, can significantly modulate its physicochemical properties, influencing its solubility, stability, and interaction with biological targets. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.
Crystal Structure Analysis of a 1-Acetyl-indazole Analog
In the absence of a published crystal structure for this compound, this report details the crystallographic data for the closely related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide . The structural data for this analog provides a valuable proxy for understanding the conformational preferences of the 1-acetyl-indazole moiety.
Crystallographic Data Summary
The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄ClN₃O₄S |
| Formula Weight | 379.81 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9664 (6) |
| b (Å) | 6.4300 (3) |
| c (Å) | 19.6155 (9) |
| β (°) | 107.227 (1) |
| Volume (ų) | 1682.52 (13) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.499 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| F(000) | 784 |
| Crystal Size (mm³) | 0.31 × 0.27 × 0.21 |
| θ Range for Data Collection (°) | 2.08 to 28.29 |
| Reflections Collected | 33806 |
| Independent Reflections | 4461 [R(int) = 0.032] |
| Data / Restraints / Parameters | 4461 / 0 / 227 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.054, wR₂ = 0.130 |
Table 2: Selected Bond Lengths (Å).
| Bond | Length | Bond | Length |
| Cl1-C3 | 1.734(2) | N2-C7A | 1.388(2) |
| S1-O1 | 1.432(1) | N3-C3 | 1.315(2) |
| S1-O2 | 1.435(1) | N3-C7A | 1.378(2) |
| S1-N1 | 1.637(2) | C8-O3 | 1.215(2) |
| N1-C6 | 1.428(2) | C8-N2 | 1.393(2) |
| N2-N3 | 1.372(2) | C8-C9 | 1.488(3) |
Table 3: Selected Bond Angles (°).
| Atoms | Angle | Atoms | Angle |
| O1-S1-O2 | 119.8(1) | N3-N2-C7A | 111.4(1) |
| O1-S1-N1 | 106.8(1) | C3-N3-N2 | 105.7(1) |
| O2-S1-N1 | 107.1(1) | O3-C8-N2 | 120.6(2) |
| C6-N1-S1 | 120.9(1) | O3-C8-C9 | 121.7(2) |
| C7A-N2-N3 | 111.4(1) | N2-C8-C9 | 117.7(2) |
Experimental Protocols
Synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide
The synthesis of the titled analog involves a multi-step process starting from the appropriate indazole precursor.
Starting Materials and Synthesis of 1-Acetyl-6-chloro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide details the primary starting materials and a robust synthetic pathway for the preparation of 1-Acetyl-6-chloro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the indazole ring from a substituted aniline, followed by N-acetylation.
Core Synthesis Pathway
The principal route to this compound begins with 4-chloro-2-methylaniline. This starting material undergoes a diazotization and intramolecular cyclization reaction to form 6-chloro-1H-indazole. Subsequent N-acetylation of the indazole ring yields the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 6-chloro-1H-indazole
The initial step involves the conversion of 4-chloro-2-methylaniline to 6-chloro-1H-indazole. This transformation is achieved through a one-pot reaction involving diazotization of the aniline and subsequent intramolecular cyclization. A common method is analogous to the synthesis of substituted indazoles from corresponding toluidines.[1]
Experimental Protocol:
An adapted procedure based on the synthesis of similar indazole structures is as follows:
-
Acetylation: 4-chloro-2-methylaniline is first acetylated in situ. To a cooled solution of 4-chloro-2-methylaniline in a suitable solvent such as chloroform, acetic anhydride is added dropwise.[2] Potassium acetate can be used as a catalyst.[3]
-
Diazotization and Cyclization: Following acetylation, a nitrite source, such as isoamyl nitrite[3] or sodium nitrite with an acid[4], is introduced to the reaction mixture. The mixture is then heated to facilitate the diazotization of the amino group and subsequent intramolecular cyclization to form the indazole ring. The reaction typically proceeds overnight.[2]
-
Hydrolysis: The resulting N-acetyl-6-chloro-1H-indazole intermediate is then hydrolyzed to afford 6-chloro-1H-indazole. This is typically achieved by adding a base, such as lithium hydroxide, and stirring at a reduced temperature.[2]
-
Work-up and Purification: The reaction mixture is then neutralized and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Starting Materials and Reagents for Step 1:
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-chloro-2-methylaniline | C₇H₈ClN | 141.60 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | Diazotizing Agent |
| Potassium Acetate | C₂H₃KO₂ | 98.14 | Catalyst |
| Lithium Hydroxide | LiOH | 23.95 | Hydrolysis Reagent |
| Chloroform | CHCl₃ | 119.38 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
Step 2: Synthesis of this compound
The second step is the N-acetylation of the synthesized 6-chloro-1H-indazole. This is a relatively straightforward reaction that selectively occurs at the N1 position of the indazole ring under appropriate conditions.[5]
Experimental Protocol:
A general procedure for the N-acetylation of an indazole is as follows:
-
Reaction Setup: 6-chloro-1H-indazole is dissolved in a suitable solvent, such as chloroform.[3]
-
Acetylation: Acetic anhydride is added dropwise to the solution at a reduced temperature (e.g., 0 °C).[3] The reaction is then allowed to warm to room temperature and stirred for a specified period, typically 1 hour.[3]
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over a drying agent like anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield this compound.[3]
Starting Materials and Reagents for Step 2:
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 6-chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Chloroform | CHCl₃ | 119.38 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression where the core heterocyclic ring is first constructed and then functionalized.
Caption: Logical flow from starting material to the final product.
References
An In-depth Technical Guide to 1-(6-chloroindazol-1-yl)ethanone (CAS Number: 708-40-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available experimental data for 1-(6-chloroindazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific molecule, this guide also includes predicted data and general experimental protocols relevant to its characterization.
Core Compound Information
1-(6-chloroindazol-1-yl)ethanone , with the CAS number 708-40-7, is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a chloro substituent on the benzene ring and an acetyl group on the pyrazole nitrogen atom suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 708-40-7 | - |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Appearance | Orange solid | [1] |
| Purity | ≥95% | [1] |
| Melting Point | 86.5-87.0 °C | ChemicalBook |
| Boiling Point (Predicted) | 342.7 ± 34.0 °C | ChemicalBook |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | ChemicalBook |
| InChI | InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | [1] |
| SMILES | CC(=O)N1N=CC2=C1C=C(Cl)C=C2 | [1] |
Synthesis and Characterization
Logical Synthesis Workflow
The synthesis of 1-(6-chloroindazol-1-yl)ethanone can be logically approached through the N-acetylation of 6-chloroindazole. This common transformation can be achieved using various acetylating agents.
References
The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological activities of substituted indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity of Substituted Indazole Derivatives
Substituted indazole derivatives have garnered significant attention for their potent antitumor activities, with several compounds progressing to clinical use, including Pazopanib (VEGFR inhibitor) and Entrectinib (ALK inhibitor).[1] The anticancer effects of these compounds are often attributed to their ability to inhibit various protein kinases involved in tumor growth, proliferation, and angiogenesis.
Quantitative Anticancer Activity Data
The antiproliferative activity of various substituted indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Kinase Inhibitor | 4T1 (Breast) | 0.23 | [2] |
| A549 (Lung) | 0.88 | [2] | ||
| HepG2 (Liver) | 0.80 | [2] | ||
| MCF-7 (Breast) | 0.34 | [2] | ||
| HCT116 (Colon) | 0.28 | [2] | ||
| Compound 93 | 3-(pyrrolopyridin-2-yl)indazole | HL60 (Leukemia) | 0.0083 | [1] |
| HCT116 (Colon) | 0.0013 | [1] | ||
| Entrectinib (127) | ALK Inhibitor | Various | 0.012 | [1] |
| Compound 106 | FGFR1-3 Inhibitor | FGFR1 | 2.0 | [1] |
| FGFR2 | 0.8 | [1] | ||
| FGFR3 | 4.5 | [1] | ||
| Compound 109 | EGFR T790M Inhibitor | EGFR T790M | 0.0053 | [1] |
| EGFR | 0.0083 | [1] | ||
| N-[2-allyl-2H-indazol-6-yl]-4-methoxybenzenesulfonamide (4) | Tubulin Interacting Agent | A2780 (Ovarian) | 4.21 | [3] |
| A549 (Lung) | 5.47 | [3] | ||
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | Tubulin Interacting Agent | A2780 (Ovarian) | 18.6 | [3] |
| A549 (Lung) | 7.73 | [3] | ||
| Compound 5k | Mercapto acetamide derivative | Hep-G2 (Liver) | 3.32 | [4] |
| Compound 6o | Piperazine derivative | K562 (Leukemia) | 5.15 | [4] |
Mechanism of Action: Kinase Inhibition
A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases that are crucial for tumor cell signaling. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key targets.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Substituted Indazole Derivatives
Indazole derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their development is a key area of research in the fight against antimicrobial resistance.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| N-methyl-3-aryl indazole (5a) | Xanthomonas campestris | Zone of inhibition: 2.1 cm | [5] |
| Bacillus megaterium | Zone of inhibition: 1.5 cm | [5] | |
| Escherichia coli | Zone of inhibition: 1.5 cm | [5] | |
| N-methyl-3-aryl indazole (5f) | Xanthomonas campestris | Zone of inhibition: 2.2 cm | [5] |
| N-methyl-3-aryl indazole (5h) | Bacillus megaterium | Zone of inhibition: 1.2 cm | [5] |
| N-methyl-3-aryl indazole (5i) | Xanthomonas campestris | Zone of inhibition: 2.3 cm | [5] |
| N-methyl-3-aryl indazole (5j) | Bacillus megaterium | Zone of inhibition: 1.6 cm | [5] |
| Escherichia coli | Zone of inhibition: 1.6 cm | [5] | |
| Compound 18 | Candida albicans | 1.0 mM | [6] |
| Candida glabrata | 2.0 mM | [6] | |
| Compound 23 | Candida albicans | 0.5 mM | [6] |
| Candida glabrata | 1.0 mM | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Substituted indazole derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the indazole derivatives in the appropriate broth directly in the 96-well plates.
-
Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity of Substituted Indazole Derivatives
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is of significant interest. Substituted indazoles have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Activity Data
The in vitro inhibitory activity of indazole derivatives against the COX-2 enzyme is a key indicator of their anti-inflammatory potential.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [7] |
| 5-Aminoindazole | COX-2 | 12.32 | [7] |
| 6-Nitroindazole | COX-2 | 19.22 | [7] |
| Compound 16 | COX-2 | 0.409 | [8] |
Mechanism of Action: COX-2 Inhibition
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Substituted indazole derivatives
-
Assay buffer (e.g., Tris-HCl)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the indazole derivatives for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping agent (e.g., HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
General Workflow for Indazole Derivative Drug Discovery
The discovery and development of new drugs based on the indazole scaffold follows a structured and multi-stage process.
Substituted indazole derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the therapeutic potential of this scaffold. The ability to readily modify the indazole core allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. This technical guide has provided a comprehensive overview of the biological activities of these derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly through the inhibition of key enzymes and signaling pathways, offers a rational basis for the design of next-generation indazole-based therapeutics. Continued exploration of the structure-activity relationships and the diverse biological targets of substituted indazoles will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
In Silico Modeling of 1-Acetyl-6-chloro-1H-indazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 1-Acetyl-6-chloro-1H-indazole, a representative member of this important class of heterocyclic compounds. While direct experimental data for this specific molecule is limited, this document outlines a robust computational strategy for predicting its biological targets, elucidating its mechanism of action, and evaluating its drug-like properties. By leveraging established computational methodologies applied to analogous indazole derivatives, researchers can strategically guide the development of novel therapeutics. The protocols and data presented herein are intended to serve as a foundational framework for initiating and advancing in silico investigations of this compound and related compounds.
Introduction to the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and antiprotozoal effects.[1][4][5][6] The versatility of the indazole nucleus allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several FDA-approved drugs, such as the anti-cancer agent Niraparib, feature the indazole core, highlighting its clinical significance.[7] The subject of this guide, this compound, represents a synthetically accessible derivative with potential for biological activity. In silico modeling provides a powerful, resource-efficient approach to explore this potential by predicting interactions with biological macromolecules and assessing its pharmacological profile.
Hypothetical In Silico Modeling Workflow
The in silico evaluation of a novel compound like this compound follows a multi-step computational pipeline designed to predict its biological activity and drug-likeness. This workflow begins with target identification and proceeds through molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Figure 1: A comprehensive workflow for the in silico modeling of this compound.
Potential Biological Targets and Signaling Pathways
Based on studies of structurally related indazole derivatives, several protein families emerge as potential targets for this compound. These include protein kinases, which are often implicated in cancer and inflammatory diseases, and enzymes from pathogenic organisms, suggesting antimicrobial or antiparasitic applications.[4][5][7]
Protein Kinase Inhibition
Indazole-containing compounds have been successfully developed as inhibitors of various protein kinases.[7] A plausible target is Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Inhibition of ASK1 can modulate downstream signaling through p38 and JNK, impacting cellular processes like apoptosis and inflammation.
Figure 2: Hypothetical inhibition of the ASK1 signaling pathway by this compound.
Antiprotozoal Activity
Derivatives of 3-chloro-1H-indazole have shown promise as antileishmanial agents by targeting trypanothione reductase (TryR), an enzyme crucial for the survival of Leishmania parasites.[1][5] This suggests that this compound could also exhibit inhibitory activity against this validated drug target.
Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the in silico modeling workflow.
Table 1: Molecular Docking Results against Potential Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| ASK1 | 2CLQ | -8.5 | 0.52 | VAL755, LYS708, ASP853 |
| Trypanothione Reductase (TryR) | 2JK6 | -7.9 | 1.25 | GLU467, HIS461, TRP21 |
| p38 MAP Kinase | 1A9U | -7.2 | 3.10 | LYS53, MET109, ASP168 |
| Glycogen Synthase Kinase 3β | 1Q3D | -6.8 | 5.80 | VAL135, LYS85, ASP200 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 208.63 | < 500 |
| LogP | 2.15 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Polar Surface Area (Ų) | 32.7 | < 140 |
| Caco-2 Permeability (nm/s) | 25.4 | > 20 (High) |
| hERG Inhibition | Low Risk | - |
| Ames Mutagenicity | Non-mutagen | - |
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below.
Molecular Docking Protocol
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., ASK1, PDB: 2CLQ) is downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools (ADT).
-
The prepared protein structure is saved in PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).
-
The structure is energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined using ADT.
-
The prepared ligand is saved in PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein.
-
Molecular docking is performed using AutoDock Vina. The Lamarckian genetic algorithm is employed with default parameters.
-
The simulation is run to generate a series of binding poses for the ligand.
-
-
Pose Analysis and Scoring:
-
The resulting binding poses are ranked based on their docking scores (binding energies).
-
The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulation Protocol
-
System Setup:
-
The top-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
The system is parameterized using a force field such as AMBER or CHARMM.
-
-
MD Simulation:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to the target temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble.
-
The system is equilibrated at the target temperature and pressure (1 atm) under NPT (constant Number of particles, Pressure, and Temperature) ensemble.
-
A production MD run of at least 100 nanoseconds is performed.
-
-
Trajectory Analysis:
-
The MD trajectory is analyzed to assess the stability of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated for the protein backbone and ligand.
-
The persistence of key intermolecular interactions observed in docking is monitored throughout the simulation.
-
-
Binding Free Energy Calculation:
-
The binding free energy of the complex is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from the MD trajectory.
-
ADMET Prediction Protocol
-
Physicochemical Properties:
-
The 2D structure of this compound is submitted to computational tools like SwissADME or FAF-Drugs4.
-
Descriptors such as molecular weight, LogP, number of hydrogen bond donors/acceptors, and polar surface area are calculated.
-
-
Pharmacokinetic and Toxicity Prediction:
-
The same web servers are used to predict pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.
-
Toxicity endpoints such as hERG inhibition and Ames mutagenicity are predicted using pre-built computational models.
-
The results are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.
-
Conclusion
This technical guide outlines a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential therapeutic agent. By employing a systematic workflow of target prediction, molecular docking, molecular dynamics, and ADMET profiling, researchers can efficiently generate hypotheses about the compound's mechanism of action and drug-like potential. The hypothetical data and detailed protocols provided herein serve as a practical roadmap for initiating computational studies on this and other novel indazole derivatives, ultimately accelerating the drug discovery and development process. Experimental validation of these in silico predictions is a critical next step to confirm the therapeutic utility of this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 1-Acetyl-6-chloro-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that significantly influences its biopharmaceutical properties and developability. While aqueous solubility is paramount for biological activity, solubility in organic solvents plays a crucial role in various stages of drug discovery and development, including:
-
Synthesis and Purification: Organic solvents are often used as reaction media and for crystallization to isolate and purify the final compound.
-
Formulation Development: For topical or parenteral formulations, the API needs to be dissolved in a suitable organic or co-solvent system.[2]
-
Analytical Method Development: Solvents are essential for preparing stock solutions and standards for various analytical techniques like HPLC and UV spectrophotometry.
Physicochemical Properties of 1-Acetyl-6-chloro-1H-indazole
A foundational understanding of the molecule's properties can aid in solvent selection.
| Property | Value | Source |
| CAS Number | 708-40-7 | [1] |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.6 g/mol | [1] |
The structure of this compound, containing both polar (acetyl and indazole nitrogens) and non-polar (chlorinated benzene ring) moieties, suggests that its solubility will vary significantly across different organic solvents.
Experimental Determination of Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves adding an excess amount of the solid compound to a chosen solvent and allowing the system to reach equilibrium.
3.1. General Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a selected organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[3]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.
3.2. Analytical Method Development
A validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point.
-
Column: A C18 reversed-phase column is typically suitable.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by running a UV scan of a dilute solution.
-
Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Example: Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Example: DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Thermal Stability of 1-Acetyl-6-chloro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-6-chloro-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and formulation into stable pharmaceutical products. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound. However, a thorough search of publicly available scientific literature and safety data repositories reveals a significant lack of specific experimental data on its thermal stability, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). This document will, therefore, outline the general considerations for the thermal stability of related heterocyclic compounds, propose a standardized experimental workflow for its determination, and provide a framework for interpreting potential results.
Introduction to this compound
This compound belongs to the indazole class of heterocyclic compounds, which are known for their wide range of biological activities. The acetylation at the 1-position and chlorination at the 6-position of the indazole ring can significantly influence its physicochemical properties, including thermal stability. The molecular structure is presented below:
Chemical Structure:
(Structure of this compound)
The thermal stability of an active pharmaceutical ingredient (API) is a crucial parameter that affects its shelf-life, degradation pathways, and potential for hazardous thermal events during manufacturing and storage.
Quantitative Data on Thermal Stability
As of the latest literature review, specific quantitative data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound is not publicly available. Safety Data Sheets (SDS) for this compound and its close analogs do not provide detailed information on decomposition temperatures or thermal events.
In the absence of specific data, a comparative analysis with the parent indazole molecule can offer some preliminary insights. For instance, the Safety Data Sheet for indazole indicates a melting point range of 146 - 150 °C and a boiling point of 270 °C at 743 mmHg.[1] The addition of the acetyl and chloro groups is expected to alter these values.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Expected Range/Value | Technique | Remarks |
| Melting Point (Tm) | To be determined | DSC/Capillary Method | Expected to be a sharp peak for a pure crystalline solid. |
| Onset of Decomposition (Td) | To be determined | TGA | The temperature at which significant weight loss begins. |
| Major Decomposition Steps | To be determined | TGA/DTG | May indicate the loss of the acetyl group followed by the degradation of the indazole ring. |
| Glass Transition (Tg) | To be determined | DSC | Applicable if the compound can exist in an amorphous state. |
This table is a template for presenting data once it becomes available through experimental analysis.
Proposed Experimental Protocols
To address the current data gap, the following experimental protocols are proposed for the comprehensive thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as polymorphic transitions or solid-state decompositions.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan. An empty, hermetically sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C).
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset temperature of the melting endotherm.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample at a constant rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C).
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
Record the sample weight as a function of temperature. The onset of decomposition is determined from the temperature at which a significant weight loss is observed.
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal stability assessment can be visualized as follows:
Caption: Experimental workflow for the thermal stability assessment of this compound.
Potential Signaling Pathways and Logical Relationships
In the context of thermal decomposition, a "signaling pathway" can be interpreted as a logical sequence of degradation events. For this compound, a plausible decomposition pathway, which would need to be confirmed by techniques like TGA coupled with mass spectrometry (TGA-MS), is visualized below.
Caption: A hypothetical thermal decomposition pathway for this compound.
Conclusion and Future Directions
The thermal stability of this compound remains an uncharacterized but critical parameter for its development and application. While no specific experimental data is currently available in the public domain, this guide provides a comprehensive framework for its determination using standard thermal analysis techniques. The proposed experimental workflows and data interpretation templates are intended to guide future research in this area. It is strongly recommended that DSC and TGA analyses, ideally coupled with evolved gas analysis (EGA), be performed to generate the necessary quantitative data. This will not only ensure the safe handling and storage of the compound but also provide essential information for its formulation into stable and effective pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols: 1-Acetyl-6-chloro-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6] This document focuses on the potential applications of a specific derivative, 1-Acetyl-6-chloro-1H-indazole , in drug discovery and development. While direct and extensive research on this particular molecule is not widely published, by examining the individual contributions of its structural features—the 6-chloro substitution and the 1-acetyl group—we can extrapolate its potential therapeutic applications and guide future research.
The 6-chloro substitution on the indazole ring has been associated with neuroprotective and anti-inflammatory effects, as well as antileishmanial activity.[7][8] Concurrently, N1-acylation of the indazole core has emerged as a promising strategy for developing potent and selective kinase inhibitors, particularly in the context of cancer therapy.[9] Therefore, this compound represents a compelling starting point for the design of novel therapeutics.
Potential Therapeutic Applications
Based on the known biological activities of related compounds, this compound could be investigated for the following applications:
-
Oncology: As a potential kinase inhibitor. The N1-acetyl group can be a handle for further derivatization to target the ATP-binding site of various kinases. The 6-chloro substituent can contribute to the overall binding affinity and selectivity.
-
Neurodegenerative and Neuroinflammatory Diseases: The 6-chloroindazole core suggests potential for development into agents for conditions like multiple sclerosis, leveraging its anti-inflammatory and neuroprotective properties.[8]
-
Infectious Diseases: Given the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, this compound could be a scaffold for developing new anti-parasitic agents.[7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 708-40-7 | [6] |
| Molecular Formula | C₉H₇ClN₂O | [6] |
| Molecular Weight | 194.6 g/mol | [6] |
Synthesis Protocols
The synthesis of this compound can be achieved through the N-acetylation of 6-chloro-1H-indazole. Several methods for N-acylation of indazoles have been reported.[1][10] Below are two potential protocols.
Protocol 1: Direct N-Acylation using Acetic Anhydride
This protocol is a standard method for the acetylation of amines and related nitrogen-containing heterocycles.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride
-
Pyridine (as a catalyst and base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-chloro-1H-indazole (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 2: Electrochemical N1-Acylation
This method offers a selective approach to N1-acylation.[1]
Materials:
-
6-chloro-1H-indazole
-
Anhydrous acetonitrile
-
Tetrabutylammonium hexafluorophosphate (as supporting electrolyte)
-
Acetic anhydride
-
Electrochemical cell with a carbon anode and a platinum cathode
Procedure:
-
Set up an electrochemical cell with two compartments separated by a fritted glass disk.
-
In the cathodic compartment, dissolve 6-chloro-1H-indazole and tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile.
-
In the anodic compartment, add a solution of the supporting electrolyte in acetonitrile.
-
Apply a constant current to reduce the indazole to its anion.
-
After the reduction is complete, add acetic anhydride to the cathodic compartment.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction mixture by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography as described in Protocol 1.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound as a kinase inhibitor, a general in vitro kinase assay can be performed.
Materials:
-
Recombinant human kinase (e.g., Haspin, FGFR, VEGFR)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Data Presentation
The following table presents hypothetical IC50 values for this compound against a panel of kinases, based on the potential inferred from related structures. This data is for illustrative purposes only and requires experimental validation.
| Kinase Target | IC50 (nM) - Hypothetical |
| Haspin | 150 |
| FGFR1 | 800 |
| VEGFR2 | 1200 |
| CDK2 | >10000 |
Visualizations
Logical Relationship of Structural Moieties to Biological Activity
Caption: Structural components and their potential biological activities.
General Workflow for Synthesis and Biological Evaluation
Caption: Workflow from synthesis to initial biological screening.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action via kinase inhibition.
References
- 1. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Acetyl-6-chloro-1H-indazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Acetyl-6-chloro-1H-indazole, a key heterocyclic synthetic intermediate. This document details its synthesis, characterization, and applications in the preparation of biologically active molecules, particularly in the context of drug discovery and development.
Introduction
This compound is a protected form of 6-chloro-1H-indazole. The acetyl group at the N1 position serves as a useful protecting group, modulating the reactivity of the indazole ring system and allowing for selective transformations at other positions. The presence of the chlorine atom at the 6-position provides a handle for further functionalization, making this compound a versatile building block in medicinal chemistry. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 708-40-7 |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 6-chloro-1H-indazole. A general and efficient method involves the use of acetic anhydride.
Experimental Protocol: N-Acetylation of 6-chloro-1H-indazole
Objective: To synthesize this compound from 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1H-indazole (1 equivalent) in a suitable inert solvent such as dichloromethane.
-
Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Expected Yield: 85-95%
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications as a Synthetic Intermediate
This compound serves as a crucial intermediate in multi-step organic syntheses. The acetyl group can be readily removed under basic or acidic conditions to unmask the N-H functionality of the indazole ring, which can then participate in various coupling reactions.
Key Reactions
-
Deacetylation: The removal of the acetyl protecting group is a common and essential step to liberate the free indazole for further reactions.
-
N-Alkylation/Arylation: Following deacetylation, the resulting 6-chloro-1H-indazole can undergo N-alkylation or N-arylation reactions to introduce various substituents at the N1 position.
-
Cross-Coupling Reactions: The chloro substituent at the C6 position can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further diversifying the molecular scaffold.
Experimental Protocol: Deacetylation of this compound
Objective: To deprotect the N1 position of this compound.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (or another suitable base)
-
Water
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the remaining aqueous solution with hydrochloric acid until the pH is approximately 7.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield 6-chloro-1H-indazole.
Expected Yield: >90%
General Reaction Scheme for Application
Caption: Synthetic utility of this compound.
Application in Kinase Inhibitor Synthesis
The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors. The strategic placement of substituents on the indazole ring is crucial for achieving high potency and selectivity. This compound provides a valuable starting point for the synthesis of such inhibitors. Following deacetylation, the resulting 6-chloro-1H-indazole can be elaborated through various synthetic transformations to introduce pharmacophoric features required for binding to the ATP-binding site of kinases. For example, the N1 position is often substituted with groups that project into the solvent-exposed region, while the C6 position can be modified to interact with the hinge region or other key residues within the kinase domain.
Spectroscopic Data
Accurate spectroscopic data is essential for the characterization of synthetic intermediates and final products. While experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H7 |
| ~8.1 | d | 1H | H3 |
| ~7.8 | d | 1H | H4 |
| ~7.3 | dd | 1H | H5 |
| ~2.7 | s | 3H | COCH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O |
| ~141.0 | C7a |
| ~135.0 | C3 |
| ~132.0 | C6 |
| ~125.0 | C4 |
| ~122.0 | C5 |
| ~121.0 | C3a |
| ~115.0 | C7 |
| ~21.0 | CH₃ |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1710 | C=O stretch (amide) |
| ~1620, 1480 | C=C stretch (aromatic) |
| ~1370 | C-N stretch |
| ~850 | C-Cl stretch |
Mass Spectrometry
-
Expected [M+H]⁺: 195.0274
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This document is intended for research use only and is not for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
"protocol for N-acetylation of 6-chloro-1H-indazole"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the N-acetylation of 6-chloro-1H-indazole, a key transformation in the synthesis of various biologically active molecules. The indazole nucleus is a significant pharmacophore, and its derivatization is crucial for modulating pharmacokinetic and pharmacodynamic properties. N-acetylation is a fundamental step in protecting the indazole nitrogen or in the synthesis of further intermediates. The described method utilizes acetic anhydride as the acetylating agent in the presence of pyridine, which acts as both a base and a solvent. This protocol is designed to be a reliable and reproducible procedure for laboratory-scale synthesis. The N-acetylation of indazoles generally proceeds with high regioselectivity at the N1 position, which is the thermodynamically more stable tautomer.[1]
Quantitative Data Summary
| Starting Material | Acylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2-methylaniline (precursor to 6-bromo-1H-indazole) | Acetic Anhydride | Chloroform | 0 to reflux (68°C) | 20 | Not specified for acetylation step | [2] |
| Indole | Acetic Anhydride | Acetic Acid | Reflux | 24 | ~60 (for 1,3-diacetylindole) | [3] |
| General Alcohols/Amines | Acetic Anhydride | Pyridine | 0 to RT | Varies | High | [4] |
Experimental Protocol
This protocol details the N-acetylation of 6-chloro-1H-indazole to yield 1-acetyl-6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-1H-indazole (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of indazole) under an inert atmosphere.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5 - 2.0 equivalents) dropwise while stirring.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the N-acetylation of 6-chloro-1H-indazole.
Signaling Pathway (Chemical Transformation)
Caption: N-acetylation of 6-chloro-1H-indazole.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1-Acetyl-6-chloro-1H-indazole for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antileishmanial properties.[1][2][3][4][5] The 1H-indazole tautomer is generally the more thermodynamically stable and has been extensively explored as a pharmacophore.[5] This document provides detailed protocols for the derivatization of 1-Acetyl-6-chloro-1H-indazole and subsequent biological screening of the synthesized analogs. The derivatization strategy involves deacetylation followed by N-alkylation to generate a library of novel compounds for evaluation.
Derivatization Workflow
The overall workflow for the synthesis and screening of this compound derivatives is outlined below.
Caption: Workflow for the derivatization of this compound and subsequent biological screening.
Experimental Protocols
Protocol 1: Deacetylation of this compound
This protocol describes the removal of the acetyl group from this compound to yield the core scaffold, 6-chloro-1H-indazole.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per 1 g of starting material), add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-1H-indazole.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of 6-chloro-1H-indazole
This protocol details the synthesis of a library of N-substituted 6-chloro-1H-indazole derivatives.
Materials:
-
6-chloro-1H-indazole
-
Various alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
N,N-Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 eq) in anhydrous DMF (10 mL per 1 g of starting material) under an inert atmosphere, add cesium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water (30 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 6-chloro-1H-indazole derivative.
Biological Screening Protocol
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized indazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized indazole derivatives in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for another 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The biological activity of the synthesized derivatives should be summarized in a clear and concise table to facilitate comparison.
| Compound ID | R-Group | Cell Line | IC₅₀ (µM) |
| IND-01 | Benzyl | HeLa | 15.2 |
| IND-02 | Ethyl | HeLa | > 100 |
| IND-03 | Propyl | HeLa | 85.7 |
| IND-04 | 4-Fluorobenzyl | HeLa | 8.9 |
| IND-05 | 2-Phenylethyl | HeLa | 22.4 |
| Doxorubicin | (Positive Control) | HeLa | 0.5 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Acetyl-6-chloro-1H-indazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-6-chloro-1H-indazole is a valuable heterocyclic building block for the synthesis of a variety of kinase inhibitors. The indazole scaffold is a well-established pharmacophore that can mimic the hinge-binding interactions of the native ATP ligand in the active site of kinases. The presence of a chlorine atom at the 6-position provides a handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The N-acetyl group serves as a protecting group for the indazole nitrogen, which can be readily removed under standard conditions to allow for subsequent N-alkylation or N-arylation, further expanding the chemical space for inhibitor design.
This document provides detailed protocols for the deacetylation of this compound and its subsequent elaboration into a potent kinase inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Key Applications
The primary application of this compound in this context is as a protected precursor to 6-chloro-1H-indazole. This intermediate can then be utilized in the synthesis of various kinase inhibitors, including but not limited to, inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.
-
Anaplastic Lymphoma Kinase (ALK): ALK fusions are drivers in certain types of non-small cell lung cancer.
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle and are often dysregulated in cancer.
Experimental Protocols
Protocol 1: Deacetylation of this compound
This protocol describes the removal of the acetyl protecting group to yield the free 6-chloro-1H-indazole, a key intermediate for further synthesis.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure (Acid-Catalyzed Hydrolysis):
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
To the stirred solution, add concentrated hydrochloric acid (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 6-chloro-1H-indazole. The product can be further purified by column chromatography on silica gel if necessary.
Procedure (Base-Catalyzed Hydrolysis):
-
Suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-3 hours), neutralize the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain 6-chloro-1H-indazole.
Protocol 2: Synthesis of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole based FGFR Inhibitor
This protocol outlines a plausible synthetic route to a potent FGFR inhibitor starting from 6-chloro-1H-indazole. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.
Step 2a: Iodination of 6-chloro-1H-indazole
To facilitate cross-coupling, the 6-chloro-1H-indazole is first iodinated at a reactive position (e.g., C3 or C5, depending on the desired final product and regioselectivity of the reaction). For this example, we will assume iodination at the 3-position.
Materials:
-
6-chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-chloro-1H-indazole (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloro-3-iodo-1H-indazole.
Step 2b: Suzuki-Miyaura Coupling
Materials:
-
6-chloro-3-iodo-1H-indazole
-
(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 6-chloro-3-iodo-1H-indazole (1.0 eq), (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford the desired 3-(2,6-dichloro-3,5-dimethoxyphenyl)-6-chloro-1H-indazole.
Step 2c: Further Functionalization (Example: N-alkylation)
The resulting indazole can be further modified, for example, by N-alkylation to introduce moieties that can improve solubility or cellular permeability.
Data Presentation
The following table summarizes representative data for a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors.
| Compound ID | R Group at C4 | FGFR1 IC₅₀ (nM) |
| 10a | -CONH-Ph | 58.8 |
| 13a | -CONH-(3-(4-methylpiperazin-1-yl)phenyl) | 30.2 |
| 12e | -CONH-(3-(3-methyl-2-oxoimidazolidin-1-yl)phenyl) | 63.3 |
Data is illustrative and based on similar reported compounds.
Mandatory Visualizations
Application Notes and Protocols for 1-Acetyl-6-chloro-1H-indazole in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.[1][2] 1-Acetyl-6-chloro-1H-indazole is a readily accessible fragment that combines the key features of the indazole core with a chloro-substituent, which can form specific halogen bonds, and an acetyl group that can be easily modified for fragment evolution. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a starting fragment in a typical FBDD campaign targeting protein kinases.
Physicochemical Properties of this compound
A successful fragment should adhere to the "Rule of Three," which provides guidelines for desirable physicochemical properties.[3]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 196.6 g/mol | < 300 Da |
| LogP | ~2.0 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, pyrazole nitrogen) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
The properties of this compound align well with the "Rule of Three," making it an excellent candidate for fragment screening libraries.
Hypothetical FBDD Workflow
This section outlines a hypothetical workflow for the application of this compound in an FBDD project targeting a protein kinase (e.g., a Janus Kinase - JAK).
Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign using this compound.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to detect and quantify molecular interactions in real-time.
Objective: To identify fragments that bind to the target protein kinase.
Materials:
-
Recombinant, purified protein kinase (e.g., JAK2)
-
This compound (dissolved in 100% DMSO)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein kinase (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (~10,000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment stock into the running buffer to a final concentration (e.g., 200 µM) with a final DMSO concentration of ≤ 1%.
-
Inject the fragment solution over the immobilized protein surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the sensor surface if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Monitor the change in response units (RU) upon fragment binding.
-
Fragments showing a response significantly above the baseline are considered primary hits.
-
Hit Validation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein.
Objective: To confirm the binding of this compound and determine its binding site and orientation.
Materials:
-
Purified protein kinase
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
Protocol:
-
Protein Crystallization:
-
Set up crystallization trials for the apo-protein using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of conditions (pH, precipitant, salts).
-
Optimize initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound (e.g., 1-10 mM) dissolved in the mother liquor from the protein crystallization. The final DMSO concentration should be kept low (< 5%) to avoid crystal damage.
-
Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from a few minutes to several hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystals by briefly immersing them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Identify the electron density corresponding to the bound fragment in the difference Fourier maps and model the fragment into the density.
-
Secondary Assay: Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To quantify the binding affinity of this compound to the target kinase.
Materials:
-
Purified protein kinase
-
This compound
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound in the final dialysis buffer, ensuring an identical buffer composition to the protein sample.
-
Degas both the protein and fragment solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the fragment solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Data Presentation
Quantitative data from the validation and characterization of fragment hits should be summarized in a clear and structured manner.
Table 1: Biophysical and Biochemical Data for this compound
| Parameter | Method | Value |
| Binding (Primary Screen) | SPR | Hit |
| Dissociation Constant (Kd) | ITC | 150 µM |
| Ligand Efficiency (LE) | Calculated | 0.35 |
| Enzymatic Inhibition (IC50) | Kinase Assay | > 500 µM |
Ligand Efficiency (LE) is calculated as: LE = -ΔG / N, where ΔG = RTln(Kd) and N is the number of non-hydrogen atoms.
Fragment Evolution and Structure-Activity Relationship (SAR)
The co-crystal structure of this compound bound to the kinase provides a roadmap for fragment evolution. The goal is to improve binding affinity and introduce interactions with nearby residues.
Figure 2: A conceptual diagram illustrating fragment evolution strategies.
This compound represents a valuable starting point for fragment-based drug design campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability of the indazole scaffold allow for rapid exploration of structure-activity relationships. The protocols outlined in these application notes provide a robust framework for the identification, validation, and optimization of fragment hits, ultimately leading to the development of potent and selective lead compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Acetyl-6-chloro-1H-indazole Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.[1][2] Many compounds featuring the indazole scaffold have been identified as potent inhibitors of various protein kinases and other key enzymes.[1][2] 1-Acetyl-6-chloro-1H-indazole is a specific derivative of the indazole core, and while its biological activity is not yet extensively documented, its structural similarity to known bioactive molecules suggests it may possess significant therapeutic potential.
These application notes provide a comprehensive suite of protocols to screen for and characterize the biological activity of this compound. The proposed workflow begins with broad-based cellular assays to determine cytotoxic or cytostatic effects, followed by more specific enzymatic and target-based assays to elucidate the mechanism of action. This tiered approach is designed to efficiently identify and validate the compound's biological function.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for characterizing the biological activity of this compound.
Caption: Experimental workflow for assaying this compound activity.
I. Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step is to assess the general effect of this compound on cell viability and proliferation. This can be achieved using robust and high-throughput colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4][5]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells and treat with the compound as described in the MTT assay protocol (steps 1-4).
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4]
-
Wash the plates four times with slow-running tap water and allow them to air-dry.[4]
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[4]
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.[4]
-
Measure the absorbance at 510 nm in a microplate reader.[4]
Data Presentation: Cytotoxicity Screening
The results from the primary screening assays can be summarized in a table to determine the half-maximal inhibitory concentration (IC50) of the compound against various cell lines.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| HCT116 (Colon) | MTT | 72 | 15.2 ± 1.8 |
| A549 (Lung) | MTT | 72 | 25.7 ± 3.1 |
| MCF-7 (Breast) | SRB | 72 | 18.9 ± 2.3 |
| MRC-5 (Normal) | MTT | 72 | > 100 |
II. Secondary Assays: Target-Based Enzymatic Assays
Based on the known activities of other indazole derivatives, it is plausible that this compound may inhibit protein kinases or other enzymes.[1][2]
General In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.[6]
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant kinases (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and inhibitor to a 384-well plate.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the specific kinase).[6]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Assay Format | IC50 (µM) [Hypothetical] |
| c-Met | ADP-Glo™ | 5.8 ± 0.7 |
| VEGFR-2 | ADP-Glo™ | 12.3 ± 1.5 |
| EGFR | ADP-Glo™ | > 50 |
| Src | ADP-Glo™ | 28.1 ± 3.4 |
Trypanothione Reductase (TR) Inhibition Assay Protocol
Given the antileishmanial activity of some indazole derivatives, assessing the inhibition of trypanothione reductase is a relevant secondary assay.[7]
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant Trypanothione Reductase (from Leishmania infantum)
-
Trypanothione disulfide (TS₂)
-
NADPH
-
Assay buffer (40 mM HEPES, pH 7.5, 1 mM EDTA)
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing TR, NADPH, and the test compound in the assay buffer.
-
Pre-incubate the mixture for 30 minutes at room temperature.[8]
-
Initiate the reaction by adding TS₂.[8]
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for 10-15 minutes.
Data Presentation: TR Inhibition
| Enzyme | Substrate | Inhibitor | IC50 (µM) [Hypothetical] |
| L. infantum TR | Trypanothione Disulfide | This compound | 8.9 ± 1.1 |
III. Signaling Pathway Analysis
To understand the cellular mechanism of action of this compound, it is crucial to investigate its effects on relevant signaling pathways. If the compound inhibits kinases like c-Met or VEGFR-2, downstream signaling events should be examined.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted by indazole-based inhibitors.
Caption: Simplified c-Met signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
The protocols and workflow detailed in these application notes provide a robust framework for the initial characterization of the biological activity of this compound. By employing a tiered screening approach, researchers can efficiently move from broad cellular effects to specific molecular targets and pathway modulation. The provided data tables serve as templates for organizing and presenting experimental results, facilitating the evaluation of this compound's therapeutic potential.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Indazole Ring of 1-Acetyl-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential strategies for the functionalization of the 1-Acetyl-6-chloro-1H-indazole core. The indazole scaffold is a privileged structure in medicinal chemistry, and its targeted modification is crucial for the development of novel therapeutic agents.[1][2] This document outlines detailed protocols for key transformations, presents quantitative data from analogous systems, and illustrates relevant biological pathways.
Introduction
This compound is a versatile starting material for the synthesis of a diverse array of substituted indazoles. The presence of the N-acetyl group can serve as a directing group in certain reactions and can be readily removed under basic or acidic conditions to yield the free N-H indazole. The chloro substituent at the 6-position offers a handle for cross-coupling reactions or can influence the regioselectivity of electrophilic aromatic substitution. This document will focus on functionalization at the C3 and C7 positions, which are common sites for modification in drug discovery programs.
Key Functionalization Strategies
Several modern synthetic methodologies can be applied to functionalize the this compound ring. The primary approaches include:
-
Palladium-Catalyzed C-H Arylation: Direct arylation at the C3 position is a powerful tool for introducing aryl and heteroaryl moieties.[3][4]
-
Directed Ortho-Metalation (DoM): The N-acetyl group can potentially direct lithiation to the C7 position, allowing for the introduction of a wide range of electrophiles.[5][6][7][8]
-
Halogenation: Selective introduction of bromine or iodine can provide a handle for subsequent cross-coupling reactions.
-
Nitration: Introduction of a nitro group can serve as a precursor for an amino group, enabling further derivatization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C3-Arylation with Aryl Iodides
This protocol describes a general procedure for the direct C3-arylation of this compound using a palladium catalyst. The conditions are adapted from robust methods developed for other 1H-indazoles.[3]
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene, 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Stir the reaction mixture at 140 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 1-Acetyl-6-chloro-3-aryl-1H-indazole.
Quantitative Data (for analogous systems):
The following table summarizes representative yields for the C3-arylation of related 1-substituted indazoles.[3][9]
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | 1-Methyl-3-phenyl-1H-indazole | 85 |
| 4-Iodoanisole | 1-Methyl-3-(4-methoxyphenyl)-1H-indazole | 78 |
| 3-Iodopyridine | 1-Methyl-3-(pyridin-3-yl)-1H-indazole | 65 |
| 4-Bromobenzonitrile | 1-Methyl-3-(4-cyanophenyl)-1H-indazole | 72 |
Protocol 2: Directed Ortho-Metalation (DoM) and Electrophilic Quench at C7
This protocol outlines a procedure for the functionalization of the C7 position via directed ortho-metalation, utilizing the N-acetyl group as a potential directing group.[5][6][7]
Reaction Scheme:
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, benzaldehyde, N,N-dimethylformamide)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 mmol) dropwise.
-
Slowly add s-BuLi (1.1 mmol) dropwise over 10 minutes. The solution may change color, indicating lithiation.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of the electrophile (1.5 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted-1-Acetyl-6-chloro-1H-indazole.
Quantitative Data (for analogous systems):
The following table presents typical yields for DoM and electrophilic quench on related N-acylated aromatic systems.
| Electrophile | Product Functional Group | Typical Yield (%) |
| I₂ | -I | 70-90 |
| PhCHO | -CH(OH)Ph | 60-85 |
| DMF | -CHO | 55-80 |
| CO₂ | -COOH | 65-90 |
Visualizations
Experimental Workflow: C3-Arylation
Caption: Workflow for Palladium-Catalyzed C3-Arylation.
Logical Relationship: Directed Ortho-Metalation
Caption: Logical steps in Directed Ortho-Metalation at C7.
Signaling Pathway: Kinase Inhibition by a Functionalized Indazole
Many functionalized indazoles act as kinase inhibitors, a common mechanism of action for anti-cancer drugs.[2]
Caption: Generalized pathway of kinase inhibition.
Applications in Drug Development
Functionalized indazoles are prominent in modern drug discovery. For instance, Pazopanib, an anti-cancer agent, features a substituted indazole core.[2] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promise as antileishmanial candidates.[1] The ability to selectively functionalize the this compound scaffold at various positions allows for the generation of libraries of novel compounds for screening against a wide range of biological targets. The protocols and strategies outlined in this document provide a foundation for the synthesis of such libraries and the exploration of their therapeutic potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Indazole Derivatives as Chemical Probes
Disclaimer: As of December 2025, detailed application notes and specific biological targets for 1-Acetyl-6-chloro-1H-indazole as a chemical probe are not extensively documented in publicly available scientific literature. The information presented below is a representative example based on the well-characterized activities of the broader class of indazole derivatives, which are frequently explored as kinase inhibitors in drug discovery and chemical biology. Researchers should perform thorough validation for any new compound, including this compound.
Representative Application: Indazole Derivatives as Kinase Inhibitors
Indazole-containing compounds have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities.[1][2] They are particularly prominent as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[3][4] This application note will focus on the use of a representative indazole derivative as a chemical probe to study and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis.[3][4]
Physicochemical Properties of a Representative Indazole-Based Kinase Inhibitor
For the purpose of these application notes, we will consider a hypothetical indazole derivative with properties that make it suitable as a chemical probe.
| Property | Value | Source |
| IUPAC Name | This compound | N/A (Hypothetical for this context) |
| Molecular Formula | C₉H₇ClN₂O | [5] |
| Molecular Weight | 194.62 g/mol | [5] |
| Purity | >98% (HPLC) | N/A (Vendor specific) |
| Solubility | Soluble in DMSO (>10 mM), Ethanol | N/A (To be determined) |
| Storage | Store at -20°C, protect from light | N/A (General recommendation) |
Biological Activity: Inhibition of ASK1
A number of indazole derivatives have been designed and synthesized as potent inhibitors of ASK1.[3][4] These compounds typically exhibit competitive inhibition at the ATP-binding site of the kinase.
| Target | IC₅₀ (in vitro kinase assay) | Cell-based Assay (e.g., AP1-HEK293) | Notes |
| ASK1 | 10 - 100 nM (representative) | 100 - 1000 nM (representative) | The potency can vary significantly based on the specific substitutions on the indazole scaffold.[3] |
| Other Kinases | >10 µM (representative) | N/A | Selectivity is a key feature of a good chemical probe. Off-target effects should be assessed through broad kinase screening panels. |
Experimental Protocols
Protocol 1: In Vitro ASK1 Kinase Assay
This protocol describes a general method to assess the inhibitory activity of an indazole-based compound against ASK1 in a biochemical assay.
Materials:
-
Recombinant human ASK1 (active)
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Indazole compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
Radiolabeled ATP (γ-³²P-ATP) or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the indazole compound in kinase assay buffer.
-
In a 96-well plate, add the indazole compound dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add recombinant ASK1 enzyme to all wells except the "no enzyme" control.
-
Add the substrate (MBP) to all wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (mixed with γ-³²P-ATP if using radiography).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding a solution of phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, for non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for ASK1 Inhibition
This protocol outlines a method to evaluate the ability of an indazole compound to inhibit the ASK1 signaling pathway in a cellular context. This example uses a TNF-α-induced model in HT-29 cells.[3]
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Indazole compound stock solution (10 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2, and a loading control (e.g., anti-GAPDH).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indazole compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes to activate the ASK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of p38 and JNK, and the expression levels of apoptosis-related proteins (cleaved caspase-3, Bax, Bcl-2).
-
Quantify the band intensities and normalize to the total protein or loading control to assess the dose-dependent inhibition of the ASK1 signaling pathway.
Visualizations
Signaling Pathway of ASK1 Inhibition
Caption: The ASK1 signaling pathway and the inhibitory action of an indazole-based chemical probe.
Experimental Workflow for Chemical Probe Evaluation
Caption: A generalized workflow for the validation of an indazole derivative as a chemical probe.
While specific data for this compound is currently lacking, the broader indazole scaffold represents a versatile starting point for the development of potent and selective chemical probes, particularly for protein kinases. The protocols and workflows described here provide a general framework for the evaluation of such compounds. Any new indazole derivative intended for use as a chemical probe would require rigorous experimental validation to determine its specific targets, potency, and selectivity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Acetyl-6-chloro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 1-Acetyl-6-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Synthesis of 6-chloro-1H-indazole: This is commonly achieved through the cyclization of a suitable precursor, such as from a substituted o-toluidine or 2-chloro-4-methylaniline derivative.[1][2]
-
N-acetylation of 6-chloro-1H-indazole: The synthesized 6-chloro-1H-indazole is then acetylated at the N1 position. Common acetylating agents include acetic anhydride or acetyl chloride. The regioselectivity of this step is crucial, as acylation can potentially occur at the N2 position as well.[3][4]
Q2: What are the primary factors affecting the yield of this compound?
A2: Several factors can significantly impact the overall yield:
-
Purity of the 6-chloro-1H-indazole intermediate: Impurities from the first step can interfere with the N-acetylation reaction.
-
Choice of acetylating agent and catalyst: The reactivity of the acetylating agent and the use of a suitable base or catalyst can influence reaction rate and completeness.
-
Reaction conditions: Temperature, reaction time, and solvent play a critical role in both the cyclization and acetylation steps.
-
Regioselectivity of N-acetylation: Formation of the undesired N2-acetylated isomer will reduce the yield of the target compound.[4]
-
Work-up and purification methods: Product loss during extraction, washing, and purification steps can lower the isolated yield.
Q3: How can I minimize the formation of the N2-acetylated isomer?
A3: The formation of the N1-acetylated indazole is generally thermodynamically favored over the N2 isomer.[4] To favor the N1-acylation, consider the following:
-
Reaction Conditions: Using a non-polar aprotic solvent and a strong, non-nucleophilic base like sodium hydride (NaH) can favor N1 substitution.[5]
-
Thermodynamic Control: In some cases, heating the reaction mixture for an extended period can allow for the isomerization of any kinetically formed N2-product to the more stable N1-product.[4]
-
Electrochemical Methods: An electrochemical approach for N1-acylation of indazoles has been reported to be highly selective.[6][7]
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through:
-
Recrystallization: This is an effective method for removing minor impurities, provided a suitable solvent system is identified.[8] Common solvents to screen include ethanol, ethyl acetate, and hexane mixtures.
-
Column Chromatography: For mixtures containing the N2-isomer or other closely related impurities, silica gel column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 6-chloro-1H-indazole (Cyclization Step)
| Potential Cause | Suggested Solution(s) |
| Incomplete diazotization of the aniline precursor. | Ensure the reaction temperature is kept low (0-5 °C) during the addition of the nitrosating agent (e.g., sodium nitrite). Use a slight excess of the nitrosating agent. |
| Inefficient cyclization. | Optimize the reaction temperature and time for the cyclization step. Some methods may require heating in a suitable solvent like benzene or acetic acid.[1] |
| Side reactions. | Minimize side reactions by controlling the reaction temperature and using high-purity starting materials. |
| Poor product recovery during work-up. | Ensure complete precipitation of the product if quenching with ice. Optimize the extraction solvent and perform multiple extractions. |
Issue 2: Low Yield or No Reaction in the N-acetylation Step
| Potential Cause | Suggested Solution(s) |
| Inactive acetylating agent. | Use a fresh bottle of acetic anhydride or acetyl chloride. |
| Insufficiently basic conditions. | If using a base like triethylamine or pyridine, ensure it is added in a sufficient molar excess to neutralize the acid byproduct. For deprotonation with NaH, ensure the NaH is fresh and the solvent is anhydrous. |
| Low reaction temperature. | While some acetylations proceed at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC. |
| Steric hindrance. | Although less common for acetylation, if the substrate is particularly hindered, a more reactive acylating agent or a catalyst like 4-DMAP may be beneficial. |
Issue 3: Formation of a Mixture of N1 and N2 Isomers
| Potential Cause | Suggested Solution(s) |
| Kinetic control favoring the N2 isomer. | As mentioned in the FAQs, try using a strong, non-nucleophilic base in an aprotic solvent. Also, consider increasing the reaction time or temperature to allow for equilibration to the more stable N1 isomer.[4] |
| Choice of solvent. | The polarity of the solvent can influence the N1/N2 ratio. Screen different aprotic solvents like THF, DMF, and acetonitrile. |
| Nature of the acetylating agent. | While less documented for simple acetylation, the nature of the electrophile can influence regioselectivity in N-alkylation.[4] Stick to standard acetylating agents for simplicity. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution(s) | | Oiling out during recrystallization. | The solvent may be too non-polar, or the cooling rate is too fast. Try a more polar solvent system or allow the solution to cool more slowly. Adding a seed crystal can also help induce crystallization.[8] | | Co-elution of isomers during column chromatography. | Use a shallower solvent gradient during elution to improve separation. Sometimes, a different solvent system (e.g., dichloromethane/methanol) may provide better resolution. | | Persistent colored impurities. | Consider treating the crude product with activated charcoal before the final purification step to remove colored impurities. |
Data Presentation: Optimization of N-Acetylation Reaction Parameters
The following table summarizes key parameters that can be optimized for the N-acetylation of 6-chloro-1H-indazole and their expected impact on the reaction yield and selectivity.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | - | Acetic anhydride is generally sufficient and easier to handle. Acetyl chloride is more reactive and may require more stringent control of reaction conditions. |
| Base | Pyridine | Triethylamine | Sodium Hydride | Pyridine and triethylamine act as acid scavengers. Sodium hydride deprotonates the indazole, which can lead to higher N1 selectivity. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Solvent polarity can influence the N1/N2 ratio. Aprotic solvents are generally preferred. |
| Temperature | Room Temperature | 50 °C | Reflux | Increasing the temperature can increase the reaction rate but may also lead to more side products. Optimization is key. |
| Catalyst | None | 4-DMAP (catalytic) | - | 4-DMAP can significantly accelerate the acylation, especially if the reaction is sluggish. |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1H-indazole (General Procedure)
This protocol is a generalized representation and should be adapted based on specific literature procedures for similar substrates.[1][2]
-
Diazotization: To a solution of 2-amino-5-chlorotoluene (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride, cool the mixture to 0-5 °C. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. The reaction mixture may then be gently warmed or refluxed in a suitable solvent (e.g., benzene) to facilitate cyclization. The specific conditions will depend on the chosen literature method.
-
Work-up: Pour the reaction mixture onto ice-water and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. The crude 6-chloro-1H-indazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: N-acetylation of 6-chloro-1H-indazole
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indazole (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Deprotonation (if using NaH): If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Acetylation: Cool the mixture back to 0 °C and add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise. If not using NaH, add a base like triethylamine (1.5 equivalents) before adding the acetylating agent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Acetyl-6-chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities or byproducts encountered in the synthesis of this compound?
A1: The synthesis of this compound can present several potential byproducts. The most common is the formation of the regioisomeric byproduct, 2-Acetyl-6-chloro-2H-indazole. Other possible impurities include unreacted starting material (6-chloro-1H-indazole), and residual reagents or solvents from the acetylation and preceding synthesis steps. Depending on the synthetic route to the 6-chloro-1H-indazole precursor, other isomeric or halogenated impurities might also be present.
Q2: How can I distinguish between the desired this compound and the 2-Acetyl-6-chloro-2H-indazole isomer?
A2: Spectroscopic methods are the most reliable for differentiating between the N-1 and N-2 acetylated isomers.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons in the indazole ring system will differ significantly between the two isomers. Specifically, the proton at the 3-position is often a key indicator, with a notable downfield shift in the 2H-isomer compared to the 1H-isomer.[1]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, appearing as distinct spots or peaks.
-
UV-Vis Spectroscopy: The two isomers may also exhibit different UV-Vis absorption spectra, which can aid in their identification.
Q3: What is the general strategy to favor the formation of the desired this compound over its N-2 isomer?
A3: Regioselective N-acylation of indazoles generally favors the formation of the N-1 substituted product, which is the thermodynamically more stable regioisomer.[2] To enhance this selectivity, careful control of reaction conditions is crucial. Strategies include:
-
Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium can favor the N-1 product, as the initially formed N-2 acyl indazole may isomerize to the more stable N-1 form.[2]
-
Choice of Acetylating Agent and Base: The specific reagents used can influence the kinetic versus thermodynamic product distribution.
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The acetylation may not have gone to completion. This can be checked by monitoring the reaction progress using TLC or HPLC.
-
Formation of byproducts: Significant formation of the 2-acetyl isomer or other side products will reduce the yield of the desired product.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to lower yields.
-
Purification losses: The desired product might be lost during workup and purification steps.
Troubleshooting Guides
Issue 1: Presence of a Second Isomeric Product
Symptoms:
-
Two closely eluting spots on TLC or peaks in HPLC.
-
Complex NMR spectrum suggesting a mixture of isomers.
Potential Cause: The formation of the 2-Acetyl-6-chloro-2H-indazole isomer is a common challenge in the N-acylation of indazoles.
Troubleshooting Steps:
-
Reaction Conditions:
-
Thermodynamic Control: Prolonging the reaction time or gently heating the reaction mixture (if thermally stable) can promote the isomerization of the less stable N-2 acetyl product to the desired N-1 isomer.[2]
-
Base Selection: The choice of base can influence the regioselectivity. Experiment with different organic or inorganic bases to optimize for the N-1 product.
-
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel is typically effective for separating the two isomers. A slow gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) can improve separation.
-
Recrystallization: If a suitable solvent is found, recrystallization may selectively precipitate the desired isomer.
-
Issue 2: Incomplete Consumption of Starting Material (6-chloro-1H-indazole)
Symptoms:
-
Presence of the starting material spot/peak in the final product analysis (TLC/HPLC).
-
Characteristic N-H proton signal in the 1H NMR of the purified product.
Potential Cause:
-
Insufficient acetylating agent.
-
Deactivation of the acetylating agent by moisture.
-
Reaction not run for a sufficient amount of time.
-
Base is not strong enough to deprotonate the indazole effectively.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, and potentially a slight excess (e.g., 1.1-1.2 equivalents), of the acetylating agent is used.
-
Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the acetylating agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Base Strength: Consider using a stronger base if deprotonation is suspected to be incomplete.
Summary of Potential Byproducts
| Byproduct/Impurity | Potential Origin | Identification Methods | Mitigation & Removal |
| 2-Acetyl-6-chloro-2H-indazole | Lack of regioselectivity in the N-acetylation step. | NMR, HPLC, TLC | Optimize reaction for thermodynamic control; Separation by column chromatography or recrystallization. |
| 6-chloro-1H-indazole | Incomplete acetylation reaction. | NMR, HPLC, TLC | Ensure sufficient acetylating agent and reaction time; Separation by column chromatography. |
| Diacylated byproducts | Reaction with excess acetylating agent under harsh conditions. | Mass Spectrometry, NMR | Use controlled stoichiometry of the acetylating agent. |
| Impurities from precursor synthesis | Carry-over from the synthesis of 6-chloro-1H-indazole. | Varies (NMR, GC-MS, HPLC) | Purify the 6-chloro-1H-indazole starting material before use. |
Experimental Protocols
Note: These are representative protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 6-chloro-1H-indazole (Precursor)
This procedure is based on the diazotization of a substituted aniline followed by cyclization.
-
Diazotization: To a stirred solution of 4-chloro-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C).
-
Cyclization: The resulting diazonium salt solution is then carefully neutralized or brought to specific pH conditions to induce intramolecular cyclization, forming the 6-chloro-1H-indazole.
-
Workup and Purification: The product is typically extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This procedure describes a general method for the N-acetylation of an indazole.
-
Setup: Dissolve 6-chloro-1H-indazole (1 equivalent) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or N,N-dimethylformamide) in a flask under an inert atmosphere.
-
Deprotonation: Add a suitable base (e.g., triethylamine, pyridine, or sodium hydride; 1.1 equivalents) and stir the mixture.
-
Acetylation: Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride; 1.1 equivalents) to the reaction mixture, maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate), and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of the N-1 (desired) and N-2 (byproduct) isomers.
References
"improving the stability of 1-Acetyl-6-chloro-1H-indazole in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimental use of 1-Acetyl-6-chloro-1H-indazole in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability for this compound in solution is hydrolysis of the N-acetyl group. This reaction is catalyzed by the presence of acidic or basic conditions and is accelerated by elevated temperatures. The hydrolysis results in the formation of 6-chloro-1H-indazole and acetic acid, leading to a decrease in the concentration of the active compound and potentially altering the properties of the solution.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly dependent on the pH of the solution. The compound exhibits maximum stability in a neutral to slightly acidic pH range (approximately pH 5-7). In strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8 °C) and protected from light. The use of a buffered solvent system within the optimal pH range of 5-7 is also advised. For long-term storage, it is best to store the compound in its solid, crystalline form in a cool, dark, and dry place.
Q4: Can I use common organic solvents to prepare solutions of this compound?
A4: Yes, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol can be used to dissolve this compound. However, it is crucial to use anhydrous (dry) solvents, as the presence of water can facilitate hydrolysis. For aqueous-based experiments, it is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent and then dilute it into the aqueous buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its concentration and purity before use via a suitable analytical method like HPLC. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound or its degradation product (6-chloro-1H-indazole). | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it to the final concentration in the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Change in solution pH over time | Hydrolysis of the acetyl group, leading to the formation of acetic acid. | Use a buffered solution within the optimal pH range (5-7) to maintain a stable pH environment. |
| Discoloration of the solution | Potential degradation of the compound, possibly due to light exposure or oxidative processes. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions with deoxygenated solvents if oxidative degradation is suspected. |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 2.0 | 8 |
| 4.0 | 72 |
| 5.0 | 240 |
| 7.0 | 168 |
| 9.0 | 12 |
| 11.0 | 1 |
Note: This data is illustrative and intended to demonstrate the expected trend of pH-dependent stability. Actual stability may vary based on specific experimental conditions.
Table 2: Illustrative Temperature Effect on the Stability of this compound in a pH 7.0 Buffered Solution
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | 672 |
| 25 | 168 |
| 37 | 48 |
Note: This data is illustrative and intended to demonstrate the expected trend of temperature-dependent stability. Actual stability may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation product, 6-chloro-1H-indazole.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
For stability studies, dilute the stock solution to the desired concentration in the test buffer (e.g., phosphate-buffered saline at various pH values).
-
At each time point, withdraw an aliquot of the sample, and if necessary, quench the degradation by adding an equal volume of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) and store at -20°C until analysis.
Mandatory Visualization
Caption: Proposed primary degradation pathway of this compound.
Caption: General workflow for conducting a stability study of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Regioselectivity in Indazole Synthesis
Welcome to the technical support center for troubleshooting regioselectivity in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of N-substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole N-alkylation a common problem?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. This leads to the potential for the formation of two different regioisomers (N1- and N2-substituted products) during N-alkylation or N-acylation reactions. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4][5] Consequently, direct alkylation or acylation often results in a mixture of products, making the selective synthesis of a single isomer a significant challenge.[1][6][7] Achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and typically requires careful optimization of reaction conditions.[1]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the ratio of N1 to N2 substituted products. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring are highly influential. For instance, bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance.[1] Conversely, electron-withdrawing groups (such as -NO2 or -CO2Me) at the C7 position can promote N2-substitution.[1][6][8][9]
-
Reaction Conditions: The choice of base and solvent is a critical determinant of regioselectivity.[6][10] For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][6][8]
-
Nature of the Electrophile: The alkylating or acylating agent used can also impact the regiochemical outcome.[6]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer, while N2-substituted products may be favored under kinetically controlled conditions.[1][11] Conditions that allow for equilibration can favor the N1 product.[2][3][4][6]
Q3: My N-alkylation reaction is yielding a roughly 1:1 mixture of N1 and N2 isomers. How can I enhance the selectivity for the N1-substituted product?
A3: To favor the formation of the thermodynamically more stable N1-substituted indazole, you should employ conditions that promote thermodynamic control. A highly effective and widely reported method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[1][6][8] This system has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C3 substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[6][8][9]
Q4: I need to synthesize the N2-substituted indazole, but my current protocol favors the N1 isomer. What modifications should I consider?
A4: To favor the kinetically preferred N2-product, you can modify your reaction conditions to avoid thermodynamic equilibration or alter the electronic properties of your substrate. Here are some strategies:
-
Utilize Substituent Effects: If possible, use an indazole precursor with an electron-withdrawing group (e.g., -NO2, -CO2Me) at the C7 position. This has been shown to confer excellent N2 regioselectivity (≥ 96%).[6][8][9]
-
Mitsunobu Reaction: The Mitsunobu reaction is known to favor the formation of the N2-regioisomer.[3][6][7]
-
Acid Catalysis: The use of an acid catalyst, such as triflic acid (TfOH), with diazo compounds can lead to highly selective N2-alkylation.[12]
-
Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the regioselective synthesis of 2H-indazoles.[13]
-
Cadogan-Sundberg Cyclization: For the synthesis of the 2H-indazole core from acyclic precursors, the Cadogan-Sundberg reductive cyclization is a powerful method.[14]
Troubleshooting Guides
Problem: Poor N1-Selectivity in Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Near 1:1 ratio of N1:N2 isomers | Use of weak bases (e.g., K2CO3, Cs2CO3) in polar aprotic solvents (e.g., DMF) can lead to poor selectivity.[2][7] | Switch to a stronger base and a less polar aprotic solvent. The combination of NaH in THF is highly recommended for maximizing N1-selectivity.[1][6][8] |
| Reaction temperature is too high | Higher temperatures might overcome the selectivity barrier, leading to a mixture of products. | If using the NaH/THF system, start at 0 °C for the deprotonation step and then allow the reaction to proceed at room temperature. Gentle heating to 50 °C can be applied to drive the reaction to completion while maintaining high N1-selectivity.[1][6] |
| Inappropriate solvent | Solvents like DMF or DMSO can lead to different ion-pairing effects and alter regioselectivity.[6][10] | For N1-selectivity, THF is the solvent of choice when using NaH.[1][6][8] Dioxane has also been reported to give high yields of the N1 product.[15] |
Problem: Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after extended reaction time | Insufficient amount of base or alkylating agent. | Use a slight excess of the base (e.g., 1.2 equivalents of NaH) and the alkylating agent (e.g., 1.2 equivalents).[1] |
| Low reaction temperature leading to slow kinetics. | After the initial deprotonation, consider gently heating the reaction mixture to 50 °C to ensure complete conversion.[6] | |
| Poor quality of reagents (e.g., wet solvent, old NaH). | Ensure the use of anhydrous solvents and fresh reagents. NaH should be handled under an inert atmosphere. | |
| Use of weaker bases like Na2CO3 or K2CO3 | These bases may not be strong enough for complete deprotonation, leading to poor conversion.[6][10] | Switch to a stronger base such as NaH.[6] |
Data Summary
Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs2CO3 | DMF | RT | 1.4 : 1 | 92 |
| 2 | K2CO3 | DMF | RT | 1.5 : 1 | 85 |
| 3 | Na2CO3 | DMF | RT | 1.3 : 1 | 27 |
| 4 | K2CO3 | THF | RT | No Reaction | 0 |
| 5 | NaH | THF | RT | > 99 : 1 | 57 |
| 6 | NaH | THF | 50 | > 99 : 1 | 94 |
Data adapted from a study on regioselective N-alkylation of the 1H-indazole scaffold.[6]
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation
This protocol is optimized for achieving high selectivity for the N1-substituted product.
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective Synthesis of 2H-Indazoles via One-Pot Cadogan Reductive Cyclization
This method is designed for the selective synthesis of N2-substituted indazoles from ortho-nitrobenzaldehydes.[14]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visual Guides
Caption: Key factors influencing the N1 vs. N2 alkylation outcome.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Workflow for regioselective N1-alkylation using NaH/THF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
"alternative reagents for the acetylation of 6-chloro-1H-indazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of 6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the acetylation of 6-chloro-1H-indazole?
A1: The most common and well-established reagent is acetic anhydride, often used in combination with a base like pyridine.[1][2][3] Acetyl chloride is a more reactive alternative that can also be employed, typically in the presence of a non-nucleophilic base such as triethylamine.[4]
Q2: What is the primary challenge when acetylating 6-chloro-1H-indazole?
A2: The primary challenge is achieving regioselectivity. 6-chloro-1H-indazole has two potential sites of acetylation on the pyrazole ring: the N1 and N2 positions. This can lead to the formation of a mixture of 1-acetyl-6-chloro-1H-indazole and 2-acetyl-6-chloro-1H-indazole. Generally, the N1-substituted product is the thermodynamically more stable isomer.[5]
Q3: How can I control the regioselectivity to favor N1-acetylation?
A3: While achieving perfect selectivity can be challenging, several factors can be manipulated to favor the formation of the N1-acetyl isomer. The choice of base and solvent is crucial. For instance, in related N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for the N1 position.[5][6] It has been suggested that N-acylation also tends to yield the N1-substituted regioisomer through the isomerization of the initially formed N2-acyl indazole to the more stable N1 product.[5]
Q4: Are there alternative, milder reagents for acetylation if my substrate is sensitive?
A4: Yes, for sensitive substrates, you might consider using acetic acid with a coupling agent, though this is less common for simple acetylations. Another approach is to use a milder acetylating agent in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP), which can facilitate the reaction under less harsh conditions.
Q5: What are common side reactions to be aware of?
A5: Besides the formation of the N2-isomer, incomplete reactions can leave unreacted starting material. If using acetyl chloride, hydrolysis of the reagent by moisture is a significant competing side reaction.[4] With highly reactive reagents or under harsh conditions, there is a possibility of over-acetylation or degradation of the indazole ring, although this is less common.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Use freshly opened or distilled acetic anhydride or acetyl chloride. Ensure pyridine or other bases are dry. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature.[3] |
| Poor Quality Starting Material | Ensure the 6-chloro-1H-indazole is pure and dry. Impurities can interfere with the reaction. |
| Hydrolysis of Acetylating Agent | For reactions with acetyl chloride, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Problem 2: Formation of a Mixture of N1 and N2 Isomers
| Possible Cause | Troubleshooting Step |
| Kinetic vs. Thermodynamic Control | The N2-isomer can be the kinetically favored product. Allowing the reaction to stir for a longer period, possibly with gentle heating, may facilitate isomerization to the more stable N1-product.[5] |
| Reaction Conditions | Modify the reaction conditions. Experiment with different bases and solvents. For example, try using NaH in THF to deprotonate the indazole before adding the acetylating agent, which can enhance N1 selectivity.[5][6] |
| Purification Challenges | If a mixture is formed, careful column chromatography on silica gel is typically required for separation. The polarity difference between the two isomers may allow for effective separation. |
Problem 3: Difficult Work-up and Product Isolation
| Possible Cause | Troubleshooting Step |
| Residual Pyridine | During work-up, wash the organic layer with an aqueous solution of copper sulfate to remove residual pyridine. Alternatively, perform several co-evaporations with toluene under reduced pressure.[3] |
| Hydrolysis of Product During Work-up | If the acetylated product is sensitive to hydrolysis, minimize contact with strongly acidic or basic aqueous solutions during extraction. Use a saturated sodium bicarbonate solution for neutralization. |
| Product "Oiling Out" | If the product fails to crystallize and forms an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, re-dissolve the oil and attempt purification by column chromatography. |
Data Presentation: Comparison of Acetylation Reagents
The following table summarizes typical conditions and expected outcomes for different acetylation reagents. Please note that optimal conditions may vary and should be determined experimentally.
| Reagent | Typical Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Advantages | Key Disadvantages |
| Acetic Anhydride | Pyridine | Pyridine or CH₂Cl₂ | 25 - 70 | 1 - 16 | Good to Excellent | Readily available, well-documented.[1][2] | Can require heating; pyridine removal can be tedious. |
| Acetyl Chloride | Triethylamine (TEA) | CH₂Cl₂, THF | 0 - 25 | 1 - 4 | Good to Excellent | Highly reactive, faster reaction times. | Moisture sensitive, generates corrosive HCl byproduct.[4] |
| Acetic Anhydride / DMAP (catalytic) | - | CH₂Cl₂ | 25 | 2 - 6 | Excellent | Milder conditions, high yields. | DMAP is toxic and needs to be handled with care. |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Pyridine
This protocol describes a standard method for the N-acetylation of 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-chloro-1H-indazole (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of indazole) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acetylation using Acetyl Chloride and Triethylamine
This protocol uses the more reactive acetyl chloride.
Materials:
-
6-chloro-1H-indazole
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-chloro-1H-indazole (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF in an oven-dried round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the acetylation of 6-chloro-1H-indazole.
Caption: Decision-making flowchart for troubleshooting common acetylation issues.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
"deacetylation of 1-Acetyl-6-chloro-1H-indazole under reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deacetylation of 1-Acetyl-6-chloro-1H-indazole. The information is presented in a question-and-answer format to directly address potential issues encountered during this chemical transformation.
Troubleshooting Guides
Problem 1: Incomplete or No Reaction
Question: I am attempting the deacetylation of this compound, but I am observing a low yield of the desired 6-chloro-1H-indazole, or the starting material remains unreacted. What are the possible causes and solutions?
Answer: Incomplete deacetylation is a common issue that can arise from several factors related to reagents, reaction conditions, and the stability of the starting material. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | - Basic Hydrolysis (e.g., NaOH, KOH): Ensure the molar ratio of the base to the acetylated indazole is sufficient. A common starting point is 1.5 to 3 equivalents of the base. - Acidic Hydrolysis (e.g., HCl): Use a sufficient concentration of acid. For example, refluxing in a mixture of ethanol and 1-6 M HCl is a common practice. |
| Poor Reagent Quality | - Use freshly prepared solutions of bases like sodium hydroxide or potassium hydroxide. - Ensure solvents are anhydrous, especially for reactions sensitive to water. |
| Low Reaction Temperature | - For basic hydrolysis, if the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). - For acidic hydrolysis, ensure the reaction is refluxing at an appropriate temperature. |
| Short Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. |
Problem 2: Formation of Side Products
Question: During the deacetylation of this compound, I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are these impurities, and how can I avoid them?
Answer: The formation of side products can be attributed to the reactivity of the indazole ring and the chloro-substituent under the reaction conditions.
| Potential Side Product | Formation Conditions & Prevention |
| Nucleophilic Aromatic Substitution Product | - Conditions: Strong basic conditions (e.g., high concentrations of NaOH/KOH, high temperatures) can lead to the substitution of the chlorine atom with a hydroxyl group. - Prevention: Use milder basic conditions (e.g., K₂CO₃ in methanol) or perform the reaction at a lower temperature. |
| Indazole Ring Opening/Degradation | - Conditions: Harsh acidic or basic conditions can lead to the degradation of the indazole ring. - Prevention: Use moderate acid or base concentrations and avoid prolonged heating at high temperatures. |
Frequently Asked Questions (FAQs)
Question 1: What are the recommended starting conditions for the deacetylation of this compound?
Answer: For a starting point, a basic hydrolysis using sodium hydroxide in a mixture of methanol and water at room temperature is a reliable method. A typical procedure is provided in the Experimental Protocols section.
Question 2: How can I monitor the progress of the reaction?
Answer: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (this compound) from the product (6-chloro-1H-indazole). The product, being more polar, will have a lower Rf value.
Question 3: What is the best way to purify the product, 6-chloro-1H-indazole?
Answer: After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Question 4: Are there milder alternatives to strong acids or bases for this deacetylation?
Answer: Yes, for substrates that are sensitive to harsh conditions, milder reagents can be employed. For instance, using potassium carbonate in methanol can effect deacetylation under less vigorous conditions. Another alternative for N-deacetylation is the use of Schwartz's reagent (zirconocene hydrochloride) under neutral conditions, which is known for its chemoselectivity.[1][2]
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
This protocol is a general procedure adapted for the deacetylation of this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deacetylation of N-acetylated aromatic heterocycles, which can be used as a reference for optimizing the deacetylation of this compound.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaOH | Methanol/Water | 25 - 60 | 1 - 6 | 85 - 95 |
| KOH | Ethanol/Water | 25 - 78 | 1 - 5 | 80 - 95 |
| K₂CO₃ | Methanol | 65 | 4 - 12 | 70 - 90 |
| HCl | Ethanol/Water | 78 | 2 - 8 | 75 - 90 |
Visualizations
Caption: Troubleshooting workflow for the deacetylation of this compound.
Caption: Key parameters influencing the outcome of the deacetylation reaction.
References
"managing impurities in 1-Acetyl-6-chloro-1H-indazole production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Acetyl-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and practical synthetic route involves a two-step process. The first step is the synthesis of the 6-chloro-1H-indazole core, which can be achieved through various methods, often starting from a substituted aniline. The second step is the N-acetylation of the 6-chloro-1H-indazole intermediate to yield the final product.
Q2: What are the primary impurities I should be aware of during the production of this compound?
A2: The primary impurities can be categorized as follows:
-
Isomeric Impurities: The most significant impurity is typically the undesired regioisomer, 2-Acetyl-6-chloro-1H-indazole, formed during the N-acetylation step.
-
Unreacted Starting Materials: Residual 6-chloro-1H-indazole from an incomplete acetylation reaction.
-
Process-Related Impurities: By-products from the synthesis of the 6-chloro-1H-indazole core, such as hydrazones or dimeric species.
-
Reagent-Related Impurities: Excess acetylating agent (e.g., acetic anhydride) and its hydrolysis product (acetic acid).
Q3: How can I distinguish between the desired this compound and the isomeric 2-Acetyl-6-chloro-1H-indazole?
A3: Spectroscopic and chromatographic methods are essential for distinguishing between the N-1 and N-2 acetylated isomers.
-
NMR Spectroscopy: 1H NMR is a powerful tool. The chemical shifts of the protons on the indazole ring will differ between the two isomers.
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can typically separate the two isomers due to their different polarities, allowing for both identification and quantification.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis of the acetyl group. It should be kept away from strong oxidizing agents and moisture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature if the reaction has stalled. - Ensure the acetylating agent is of good quality and used in a sufficient molar excess. |
| Suboptimal reaction conditions | - The choice of base and solvent can significantly impact the reaction. Consider screening different bases (e.g., pyridine, triethylamine) and solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide). |
| Degradation of product | - Avoid excessive heating or prolonged reaction times, which can lead to product degradation. |
| Loss during work-up/purification | - Optimize the extraction and purification steps. If using column chromatography, select an appropriate solvent system to minimize product loss. For crystallization, perform solvent screening to find a suitable solvent that provides good recovery. |
Issue 2: High Levels of 2-Acetyl-6-chloro-1H-indazole Isomer
| Potential Cause | Troubleshooting Step |
| Non-regioselective acetylation | - The regioselectivity of N-acetylation can be influenced by reaction conditions. Lowering the reaction temperature may favor the formation of the thermodynamically more stable N-1 isomer.[1] - The choice of acetylating agent and base can also affect the isomer ratio. Experiment with different acetylating agents (e.g., acetyl chloride vs. acetic anhydride). |
| Isomerization | - While less common for acylated indazoles compared to alkylated ones, consider the possibility of isomerization under certain conditions (e.g., prolonged heating in the presence of acid or base). |
| Inefficient purification | - Develop a robust purification method to separate the two isomers. HPLC is often effective for analytical separation, and this can be scaled up to preparative HPLC if necessary. - Careful column chromatography with a well-chosen eluent system can also separate the isomers. - Fractional crystallization may be an option if the isomers have significantly different solubilities. |
Issue 3: Presence of Unreacted 6-chloro-1H-indazole
| Potential Cause | Troubleshooting Step |
| Insufficient acetylating agent | - Ensure at least a stoichiometric amount of the acetylating agent is used. An excess is often recommended to drive the reaction to completion. |
| Poor quality of acetylating agent | - Use a fresh, high-purity acetylating agent. Acetic anhydride can hydrolyze over time. |
| Short reaction time | - Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on common N-acetylation methods for heterocyclic compounds.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 6-chloro-1H-indazole in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Data Presentation
Table 1: Hypothetical Impurity Profile under Different Acetylation Conditions
| Condition | Reagent | Temperature (°C) | Conversion (%) | 1-Acetyl Isomer (%) | 2-Acetyl Isomer (%) |
| A | Acetic Anhydride/Pyridine | 25 | 95 | 85 | 10 |
| B | Acetic Anhydride/Pyridine | 50 | 99 | 80 | 15 |
| C | Acetyl Chloride/Triethylamine | 0 | 92 | 90 | 5 |
| D | Acetyl Chloride/Triethylamine | 25 | 98 | 88 | 8 |
Note: This data is illustrative and intended to guide optimization. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for managing impurities in this compound production.
References
"analytical methods for detecting impurities in 1-Acetyl-6-chloro-1H-indazole"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1-Acetyl-6-chloro-1H-indazole. The following troubleshooting guides and FAQs address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Impurities in your sample can stem from the synthetic route used to prepare the compound. Common impurities can be classified as:
-
Starting Materials: Incomplete reactions can lead to the presence of initial reagents.
-
Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present.
-
Byproducts: Side reactions can generate various byproducts, such as isomers or over-acetylated/chlorinated species.
-
Reagents and Solvents: Residual solvents from reaction or purification steps are common. Reagents used in the synthesis may also be present in trace amounts.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture). Forced degradation studies are crucial for identifying potential degradation products.[1]
Q2: Which analytical technique is most suitable for purity assessment and impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the primary and most versatile technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] A well-developed, stability-indicating HPLC method can separate the main compound from its impurities, allowing for accurate quantification. Gas Chromatography (GC) may be suitable for analyzing volatile impurities that could be present from the synthesis process.[1]
Q3: How can I identify an unknown peak in the HPLC chromatogram of my sample?
A3: A systematic approach is recommended to identify an unexpected peak:
-
Review the Synthesis: Analyze the synthetic route to anticipate potential side-products or unreacted starting materials.[2]
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown impurity.[1] This is a powerful tool for obtaining initial structural information.
-
NMR Spectroscopy: If the impurity can be isolated, for instance by preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating its complete structure.[2]
-
Reference Standards: If you suspect a specific impurity, obtaining a reference standard for that compound and comparing its retention time and spectral data is a definitive way to confirm its identity.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptoms: One or more unexpected peaks are observed in the HPLC chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contamination from glassware or solvent | 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is meticulously clean.[2] |
| Presence of starting materials or intermediates | 1. Review the synthetic pathway to identify potential precursors. 2. If available, inject standards of starting materials to compare retention times. |
| Sample Degradation | 1. Ensure the sample is stored correctly (protected from light and moisture). 2. Prepare fresh samples and inject them immediately. |
| Byproducts from Synthesis | 1. Analyze the reaction mixture at different time points to track the formation of impurities. 2. Consider purification techniques like column chromatography or preparative HPLC to isolate and identify the byproduct.[2] |
Issue 2: Poor Peak Shape or Resolution in HPLC
-
Symptoms: Peaks are broad, tailing, or not fully separated from adjacent peaks.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase | 1. Adjust the mobile phase composition (e.g., organic solvent to buffer ratio). 2. Modify the pH of the aqueous portion of the mobile phase. |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Mismatched Sample Solvent and Mobile Phase | 1. Dissolve the sample in the mobile phase whenever possible.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be necessary based on the specific impurities present.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for lambda max) |
| Injection Volume | 10 µL |
-
Sample Preparation:
Gas Chromatography (GC) for Volatile Impurities
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).[1]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).[1]
-
Data Analysis: Determine the percentage of any volatile impurities based on the peak area.
Mass Spectrometry (MS) for Impurity Identification
-
Instrumentation: A mass spectrometer (e.g., TOF, Quadrupole) with an appropriate ionization source (e.g., ESI), which can be coupled with an LC system.[1]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak of the impurity to determine its molecular weight.
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Logical flow for troubleshooting unexpected HPLC peaks.
References
"impact of reaction conditions on 1-Acetyl-6-chloro-1H-indazole purity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Acetyl-6-chloro-1H-indazole. Our goal is to help you optimize your reaction conditions to achieve the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of 1-acetyl-1H-indazoles is the Jacobsen indazole synthesis. This approach typically involves the nitrosation of an N-acetylated 2-alkylaniline derivative, followed by cyclization. For this compound, the starting material would be N-acetyl-4-chloro-2-methylaniline. Another common approach is the direct N-acetylation of 6-chloro-1H-indazole using an acetylating agent like acetic anhydride.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: The most common impurities include:
-
2-Acetyl-6-chloro-2H-indazole: This is a common regioisomer that can form during the acetylation of 6-chloro-1H-indazole.
-
Unreacted 6-chloro-1H-indazole: Incomplete acetylation will result in the presence of the starting material.
-
Diacetylated indazole derivatives: Although less common, over-acetylation can occur under harsh conditions.
-
Byproducts from the synthesis of 6-chloro-1H-indazole: If the starting material is not pure, impurities from its synthesis will carry over.
-
Residual solvents and reagents: Acetic acid is a common byproduct when using acetic anhydride.
Q3: How can I differentiate between the desired this compound and the isomeric 2-Acetyl-6-chloro-2H-indazole?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the N-1 and N-2 acetylated isomers. The chemical shifts of the protons on the indazole ring will differ significantly between the two isomers. High-Performance Liquid Chromatography (HPLC) is also an effective technique for separating and quantifying the two isomers.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as acetone/water or ethanol/water, can be particularly effective in separating the desired 1-acetyl isomer from impurities, potentially achieving a purity of over 99%.[1] Column chromatography can also be employed for purification, especially for removing closely related impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Purity of Final Product due to Isomer Formation
Problem: The final product contains a significant amount of the undesired 2-Acetyl-6-chloro-2H-indazole isomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions Favoring N-2 Acetylation | The choice of base and solvent can influence the regioselectivity of the acetylation. While specific data for 6-chloro-1H-indazole is limited, studies on other indazoles suggest that using a non-polar, aprotic solvent and a hindered base may favor N-1 acetylation. |
| Thermodynamic vs. Kinetic Control | The reaction temperature can affect the isomer ratio. It is advisable to run the reaction at a lower temperature initially and monitor the isomer ratio by HPLC or NMR to determine the optimal conditions for favoring the kinetic N-1 product. |
Issue 2: Incomplete Acetylation Reaction
Problem: The crude product shows a significant amount of unreacted 6-chloro-1H-indazole.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acetylating Agent | Ensure that a sufficient molar excess of the acetylating agent (e.g., acetic anhydride) is used. A common starting point is 1.5 to 2.0 equivalents for each amine group. |
| Low Reaction Temperature or Short Reaction Time | The acetylation may be slow under the current conditions. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. |
| Deactivation of Acetylating Agent | Moisture in the reaction can hydrolyze the acetic anhydride. Ensure that all glassware is dry and use anhydrous solvents. |
Issue 3: Formation of Colored Impurities
Problem: The final product has a noticeable color, indicating the presence of impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions at Elevated Temperatures | High reaction temperatures can lead to the formation of degradation products and colored impurities. Try to perform the reaction at the lowest effective temperature. |
| Oxidation | The indazole ring can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. |
| Impurities in Starting Material | The color may originate from impurities present in the 6-chloro-1H-indazole starting material. Ensure the purity of the starting material before proceeding with the acetylation. |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Indazole Alkylation (Analogous System)
| Solvent | N-1 Isomer (%) | N-2 Isomer (%) |
| Dichloromethane (DCM) | 85 | 15 |
| Tetrahydrofuran (THF) | 80 | 20 |
| Acetonitrile (MeCN) | 75 | 25 |
| Dimethylformamide (DMF) | 60 | 40 |
Table 2: Influence of Temperature on the Yield of an Acetylated Aromatic Amine (Analogous System)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | 24 | 75 |
| 50 | 8 | 90 |
| 80 | 2 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1H-indazole (Precursor Synthesis)
This protocol is adapted from a similar synthesis of a bromo-indazole derivative and should be optimized for the chloro analog.
Materials:
-
4-Chloro-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Chloroform
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Acetylation: Dissolve 4-chloro-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture.
-
Isolation: Cool the acidic mixture and adjust the pH to basic (e.g., pH 11) with a sodium hydroxide solution. Evaporate the solvent, and slurry the resulting solid with a non-polar solvent like heptane. Filter and dry the solid to obtain 6-chloro-1H-indazole.
Protocol 2: Acetylation of 6-chloro-1H-indazole
This is a general procedure for the N-acetylation of an indazole.
Materials:
-
6-chloro-1H-indazole
-
Acetic anhydride
-
Pyridine (as solvent and base) or another suitable base (e.g., triethylamine)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolution: Dissolve 6-chloro-1H-indazole in pyridine or a suitable solvent like dichloromethane containing a base.
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.5-2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low product purity.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Acetyl-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. The 1-acetyl-6-chloro-1H-indazole, in particular, serves as a key intermediate in the synthesis of various pharmacologically significant compounds. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule, offering detailed experimental protocols, quantitative data, and visual representations of the reaction schemes to assist researchers in selecting the optimal route for their specific requirements.
Key Synthetic Strategies
The synthesis of this compound can be effectively achieved through two main approaches:
-
Route A: Two-Step Synthesis via Jacobson Indazole Cyclization and subsequent N-Acetylation. This classical and reliable method involves the formation of the 6-chloro-1H-indazole core followed by the introduction of the acetyl group at the N1 position.
-
Route B: Reductive Cyclization of a Nitro Precursor followed by N-Acetylation. This alternative pathway utilizes a substituted nitrotoluene as the starting material, which undergoes reductive cyclization to form the indazole ring before the final acetylation step.
These strategies offer distinct advantages in terms of starting material availability, reaction conditions, and overall efficiency.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes, enabling a direct comparison of their performance metrics.
| Parameter | Route A: Jacobson Cyclization & N-Acetylation | Route B: Reductive Cyclization & N-Acetylation |
| Starting Material | 4-Chloro-2-methylaniline | 4-Chloro-2-nitrotoluene |
| Key Intermediates | 6-Chloro-1H-indazole | 6-Chloro-1H-indazole |
| Overall Yield | ~60-70% (estimated) | ~55-65% (estimated) |
| Number of Steps | 2 | 2 |
| Reagents & Conditions | Step 1: Acetic anhydride, Sodium nitrite, Acetic acid, Low temperature. Step 2: Acetic anhydride, Reflux. | Step 1: Zinc powder, Ammonium chloride, Ethanol/Water, Reflux. Step 2: Acetic anhydride, Reflux. |
| Advantages | Well-established and reliable method (Jacobson synthesis). Good overall yield. | Utilizes a readily available starting material. Milder conditions for the cyclization step. |
| Disadvantages | Use of nitrous gases which requires careful handling. | Potentially lower overall yield compared to Route A. |
Experimental Protocols
Route A: Jacobson Indazole Cyclization and N-Acetylation
Step 1: Synthesis of 6-Chloro-1H-indazole
This procedure is an adaptation of the well-established Jacobson indazole synthesis.
-
In a two-necked flask equipped with a thermometer and a gas inlet tube, 4-chloro-2-methylaniline (1 mole) is slowly added to a mixture of glacial acetic acid and acetic anhydride. The acetylation reaction is exothermic, and the mixture is subsequently cooled in an ice bath.[1]
-
The cooled mixture is then nitrosated by the rapid introduction of nitrous gases, generated from the reaction of nitric acid with sodium nitrite. The temperature of the reaction mixture should be maintained between 1-4 °C.[1]
-
After completion of the nitrosation, the resulting solution of the N-nitroso-aceto-toluidide is poured onto ice water. The separated oily product is extracted with a suitable organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated. The crude product is then heated in a suitable solvent to effect cyclization to 6-chloro-1H-indazole.
-
The crude 6-chloro-1H-indazole is purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 6-chloro-1H-indazole (1 mole) in a suitable solvent (e.g., toluene or acetic acid), acetic anhydride (1.2 moles) is added.
-
The reaction mixture is heated to reflux for a specified period (typically 2-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Route B: Reductive Cyclization and N-Acetylation
Step 1: Synthesis of 6-Chloro-1H-indazole
-
In a round-bottom flask, 4-chloro-2-nitrotoluene (1 mole) is dissolved in a mixture of ethanol and water.
-
Zinc powder (3-4 moles) and ammonium chloride (4-5 moles) are added to the solution.
-
The reaction mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed (monitored by TLC).
-
The hot reaction mixture is filtered to remove the zinc oxide, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give crude 6-chloro-1H-indazole, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The N-acetylation of the 6-chloro-1H-indazole intermediate is carried out using the same procedure as described in Step 2 of Route A.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route A.
References
Comparative Guide to the Structure-Activity Relationship of 1-Acetyl-6-chloro-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including the inhibition of key enzymes in various signaling pathways. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-Acetyl-6-chloro-1H-indazole core, supported by experimental data, to inform the rational design of novel therapeutic agents.
While direct and extensive SAR studies on this compound analogs are not abundantly available in publicly accessible literature, by examining structurally related indazole derivatives, we can infer key relationships between chemical modifications and biological outcomes. This guide synthesizes findings from various studies on substituted indazoles to provide a comprehensive overview.
Kinase Inhibition: A Primary Target for Indazole Analogs
Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] The SAR of these analogs is highly dependent on the specific kinase target and the substitution pattern on the indazole ring.
Polo-like Kinase 4 (PLK4) Inhibition
Polo-like Kinase 4 is a crucial regulator of centriole duplication and has been identified as a valid target in oncology.[2] SAR studies on 6-bromo-1-methyl-1H-indazol-4-amine analogs have provided insights that can be extrapolated to 6-chloro-1-acetyl derivatives.
Table 1: Comparative in vitro Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4
| Compound ID | R1 Substitution (at 4-amino position) | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | 50 | 5.2 |
| COMP-002 | 4-Fluorophenyl | 35 | 3.8 |
| COMP-003 | 4-Chlorophenyl | 28 | 2.5 |
| COMP-004 | 4-Methylphenyl | 45 | 4.1 |
| Axitinib | (Alternative) | 6.5 | 0.2 |
| Centrinone | (Alternative) | 2.7 | 4.8 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[2]
SAR Summary for PLK4 Inhibition:
-
Substitution at the 4-amino position (R1): The introduction of small, electron-withdrawing groups like fluorine and chlorine on a phenyl ring attached to the 4-amino group tends to enhance the inhibitory potency against PLK4.[2] This suggests that for this compound analogs, modifications at other positions, such as the 3-position, with moieties bearing these characteristics could be a fruitful avenue for optimization.
-
Substitution on the Indazole Core: The 6-halo substitution appears to be a favorable feature for PLK4 inhibition. The high potency of the 6-bromo analogs suggests that the 6-chloro substitution in the target scaffold is likely to be well-tolerated and may contribute positively to binding affinity.[2]
-
N1-Substitution: The presence of a methyl group at the N1 position in the studied analogs indicates that small alkyl or acyl groups, such as the acetyl group in this compound, are compatible with kinase binding.
Anticancer Activity
The indazole scaffold is present in several FDA-approved anticancer drugs.[3] The cytotoxic effects of indazole derivatives are often linked to their kinase inhibitory activity or their ability to interfere with other crucial cellular processes like DNA replication.
A series of 1-substituted 3-(chloromethyl)-6-aminoindoline compounds, which are structurally related to indazoles, were evaluated for their cytotoxicity. The parent compound, with a trimethoxyindole side chain, demonstrated moderate potency with an IC50 value of 0.34 µM in AA8 cells.[4] This study highlights that modifications at the 1 and 3 positions, coupled with a substitution at the 6-position, can lead to potent cytotoxic agents.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the microplate.
-
Add the kinase enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of Novel Indazole Derivatives as Anticancer Agents
An Important Note on 1-Acetyl-6-chloro-1H-indazole: Extensive research has not yielded specific public data on the in vitro anticancer efficacy of this compound. Therefore, this guide provides a comprehensive framework for evaluating the potential of novel indazole compounds, such as this compound, by comparing the established efficacy of other indazole derivatives with that of known anticancer agents. This guide is intended for researchers, scientists, and drug development professionals to aid in the design and interpretation of preclinical anticancer studies.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2] Derivatives of indazole have been shown to exhibit potent antitumor activities through various mechanisms, including the inhibition of critical protein kinases involved in cancer cell signaling.[1][2]
Quantitative Data Summary: A Comparative Overview
The in vitro efficacy of an anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[3] A lower IC50 value indicates greater potency.[3] The following tables summarize the IC50 values for various indazole derivatives and standard chemotherapeutic agents across different cancer cell lines, providing a benchmark for evaluating novel compounds.
Table 1: In Vitro Efficacy (IC50) of Selected Indazole Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 2f | 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 | |
| HCT116 | Colon Cancer | 0.87 | |
| Compound 6o | K562 | Leukemia | 5.15 |
| A549 | Lung Cancer | >40 | |
| PC-3 | Prostate Cancer | >40 | |
| Hep-G2 | Liver Cancer | 33.20 |
Data for Compound 2f and 6o sourced from studies on novel synthesized indazole derivatives.[1][2][4]
Table 2: In Vitro Efficacy (IC50) of Known Anticancer Agents
| Anticancer Agent | Cancer Cell Line | Cell Type | IC50 (µM) |
| Doxorubicin | HepG2 | Liver Cancer | 0.170 |
| A549 | Lung Cancer | 0.511 | |
| Cisplatin | A549 | Lung Cancer | 1.05 |
| HT29 | Colon Cancer | 12.0 | |
| MCF7 | Breast Cancer | 5.2 | |
| 5-Fluorouracil | CaCo-2 | Colon Cancer | 5.0 |
| MCF7 | Breast Cancer | 3.2 |
IC50 values can vary based on experimental conditions such as cell density and assay duration.[5][6][7] Data presented is a representative summary from various studies.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable data. Below are protocols for key experiments used to determine the in vitro efficacy of anticancer compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and known anticancer agents in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. Use non-linear regression to determine the IC50 value.
Mechanism of Cell Death Assessment: Annexin V Apoptosis Assay
This assay identifies cells undergoing apoptosis, a form of programmed cell death. In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[12][13] A viability dye like Propidium Iodide (PI) is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[12]
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound for a predetermined time as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[13]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[12]
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Many indazole derivatives function as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival.[14] The Ras-Raf-MEK-ERK (MAPK) pathway is one such key cascade that is frequently hyperactivated in various cancers.[15][16]
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. mdpi.com [mdpi.com]
- 15. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]
"selectivity profile of 1-Acetyl-6-chloro-1H-indazole against a kinase panel"
A Guide for Researchers in Drug Discovery
Introduction
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous therapeutics in oncology and other disease areas.[1][2] The precise targeting of protein kinases is crucial for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinase selectivity profiles of representative indazole-based compounds.
While specific experimental data on the kinase selectivity of 1-Acetyl-6-chloro-1H-indazole is not publicly available, this guide will utilize data from well-characterized indazole derivatives, such as Axitinib and the experimental compound C05, to illustrate the principles of kinase selectivity profiling. This information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of how the selectivity of this class of compounds is determined and compared.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount to its clinical success. The following tables summarize the kinase inhibition data for two distinct indazole-based compounds. Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), while C05 is a novel inhibitor targeting Polo-like kinase 4 (PLK4).[3][4] The data is presented as half-maximal inhibitory concentrations (IC50) or percentage of inhibition at a fixed concentration, providing a clear comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Data sourced from multiple studies, representing in vitro cell-free or cell-based assays.[3][5][6]
Table 2: Kinase Inhibition Profile of Compound C05
| Kinase Target | % Inhibition at 0.5 µM |
| PLK4 | 87.45% |
| PLK1 | 15.32% |
| PLK2 | 21.89% |
| PLK3 | 12.56% |
| CDK2/cyclin A | 25.78% |
| Aurora A | 31.45% |
| Aurora B | 28.91% |
| CHK1 | 18.67% |
Data for C05 represents the percentage of kinase activity inhibited at a concentration of 0.5 µM.[4][7]
Experimental Protocols: Kinase Selectivity Profiling
A standard method for determining the selectivity of a kinase inhibitor is to screen it against a large panel of kinases using a biochemical assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[8]
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer to achieve the desired final assay concentrations. A DMSO-only control is included to represent 100% kinase activity.
-
Kinase Reaction Setup: The kinase, its specific substrate, and the diluted test compound are added to the wells of a 384-well plate.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).[9]
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. The plate is incubated for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. The plate is incubated for 30-60 minutes at room temperature.[11]
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate-reading luminometer. The data is normalized to the DMSO control, and the percentage of inhibition for each concentration of the test compound is calculated. IC50 values are then determined by fitting the data to a dose-response curve.[6]
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in kinase inhibitor profiling and their biological context, the following diagrams are provided.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. carnabio.com [carnabio.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
1-Acetyl-6-chloro-1H-indazole: A Comparative Guide for Lead Compound Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 1-Acetyl-6-chloro-1H-indazole as a potential lead compound. Due to the limited publicly available experimental data specifically for this compound, this document establishes a validation framework through a comparative assessment of structurally related indazole derivatives with known biological activities. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives approved as therapeutic agents or currently in clinical investigation.[1][2][3] This guide will leverage the known structure-activity relationships (SAR) of the indazole class to project the potential of the target compound.
Introduction to this compound
This compound (CAS No. 708-40-7) is a small molecule featuring the bicyclic indazole core.[4] The indazole nucleus is a key pharmacophore in a variety of clinically successful drugs, including the anti-cancer agents pazopanib and axitinib.[1] The substituents on the indazole ring, in this case, a chloro group at the 6-position and an acetyl group at the 1-position, are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The 6-chloro substitution has been explored in various indazole analogs for its contribution to anticancer and antileishmanial activities.[5] The 1-acetyl group, while less common in potent, late-stage candidates, serves as a key synthetic handle and can modulate the electronic and steric properties of the indazole ring, potentially influencing target binding and selectivity.
Comparative Performance Data
To contextualize the potential of this compound, this section presents quantitative data for a selection of structurally related indazole derivatives with demonstrated biological activity. These compounds have been chosen based on substitutions at the 1, 3, and 6 positions of the indazole ring to provide a basis for SAR analysis.
Antiproliferative Activity of Substituted Indazoles
The following table summarizes the in vitro antiproliferative activity (IC50 values) of various indazole derivatives against a panel of human cancer cell lines. This data is crucial for inferring the potential anticancer efficacy of this compound.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [6] |
| 5j | 5-(3,5-difluorophenyl)-1H-indazole-3-amine derivative | Hep-G2 (Liver) | Superior to 5-Fu | [7] |
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [2][8] |
| 2f | (E)-3-styryl-6-substituted-1H-indazole | 4T1 (Breast) | 0.23 - 1.15 | [1] |
| Compound 13 | 3-chloro-6-nitro-1H-indazole derivative | Leishmania major | Promising | [5] |
Kinase Inhibitory Activity of Indazole Derivatives
Indazole derivatives are well-known inhibitors of various protein kinases, which are critical targets in oncology. The table below presents the kinase inhibitory activity of selected indazoles.
| Compound ID | Target Kinase | IC50 (nM) | Reference | |---|---|---|---|---| | 102 | FGFR1 | 30.2 ± 1.9 |[9] | | 101 | FGFR1 | 69.1 ± 19.8 |[9] | | 109 | EGFR T790M | 5.3 |[9] | | 109 | EGFR | 8.3 |[9] | | 107 | EGFR (L858R/T790M) | 70 |[9] | | 89 | Bcr-Abl (wild type) | 14 |[9] | | 89 | Bcr-Abl (T315I mutant) | 450 |[9] | | 120 | IDO1 | 5300 |[9] |
Experimental Protocols
The following are generalized experimental protocols for key assays typically employed in the validation of lead compounds, based on methodologies reported for similar indazole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are combined in a reaction buffer in a 96-well plate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Hypothesized Signaling Pathway Inhibition
Based on the known targets of indazole derivatives, this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways, which are downstream of receptor tyrosine kinases like FGFR and EGFR.
Caption: Hypothesized inhibition of RTK signaling pathways by this compound.
Experimental Workflow for Lead Compound Validation
The following diagram illustrates a typical workflow for the initial validation of a potential lead compound like this compound.
Caption: A generalized workflow for the validation and development of a lead compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of structurally related indazole derivatives provides a strong rationale for its investigation as a potential lead compound, particularly in the area of oncology. The indazole scaffold is a proven pharmacophore, and the substitutions at the 1 and 6 positions of the target compound are in regions known to influence biological activity. The data presented in this guide, along with the outlined experimental protocols and workflows, offer a solid foundation for initiating a comprehensive validation study of this compound. Further investigation through synthesis and biological testing is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of acetylated vs. non-acetylated indazoles in biological assays"
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with a diverse range of derivatives demonstrating significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3] A key modification that can influence the biological activity of these compounds is acetylation, the introduction of an acetyl group, typically at the N1 position of the indazole ring. This guide provides a comparative analysis of acetylated versus non-acetylated indazoles, offering insights into how this chemical modification may impact their performance in biological assays. While direct head-to-head comparative studies are limited, this guide synthesizes available data on indazole derivatives and the known effects of acetylation to provide a valuable resource for drug discovery and development.
The Impact of N-Acetylation on Biological Activity: A Structural Perspective
Acetylation of an indazole core can significantly alter its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The addition of an acetyl group can affect a molecule's polarity, hydrogen bonding capacity, and steric bulk. These changes can modulate how the compound interacts with its biological target, its solubility, and its ability to cross cell membranes.
For instance, N-acetylation can sometimes enhance the lipophilicity of a compound, potentially leading to improved cell permeability and bioavailability.[4] However, it can also introduce steric hindrance that may either improve or diminish binding affinity to a target protein, depending on the specific architecture of the binding site.
Comparative Biological Performance: An Overview
While direct comparative data for acetylated versus non-acetylated indazoles is not abundant in the public domain, we can infer potential differences based on the extensive research into various non-acetylated indazole derivatives and the general principles of medicinal chemistry.
Anticancer Activity
Non-acetylated indazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, cell cycle arrest, and induction of apoptosis.[5][6][7] For example, several indazole derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[8]
The introduction of an acetyl group could potentially modulate this activity. For instance, an N-acetylated indazole might exhibit altered selectivity for different HDAC isoforms or could have a modified pharmacokinetic profile, leading to different in vivo efficacy.
Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators.[3][9] The mechanism of action often involves the modulation of signaling pathways that are crucial in the inflammatory response. N-substituted indazolones, for example, have been shown to be potent anti-inflammatory agents.[9]
Acetylation could influence anti-inflammatory activity by altering the compound's interaction with inflammatory targets or by affecting its distribution to inflamed tissues.
Quantitative Data Summary
The following table summarizes the biological activity of various non-acetylated indazole derivatives from the literature. This data provides a baseline for understanding the potential of the indazole scaffold. Direct comparative data for their acetylated counterparts is currently limited in publicly available research.
| Compound Class | Target/Assay | Non-Acetylated Indazole Activity (IC₅₀/EC₅₀) | Reference |
| Indazole-based HDAC Inhibitor | HDAC6 | 1.8 ± 0.3 nM | [8] |
| 3-Aminoindazole Derivative | Anaplastic Lymphoma Kinase (ALK) | 12 nM | [10] |
| 1H-Indazole Derivative | Fibroblast Growth Factor Receptor 1 (FGFR1) | 2.9 nM | [10] |
| Indazole Derivative | Neuronal Nitric Oxide Synthase (nNOS) | Varies | [11] |
| Indazole Derivative | Inducible Nitric Oxide Synthase (iNOS) | Varies | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are protocols for key experiments commonly used in the assessment of indazole derivatives.
Antiproliferative Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (both acetylated and non-acetylated indazoles) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.
-
Detection: Measure the kinase activity using a suitable detection method, such as phosphorylation of the substrate detected by a specific antibody or by measuring ATP consumption.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the test compound (acetylated or non-acetylated indazole) or vehicle control orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological contexts, the following diagrams are provided.
Workflow for comparative analysis of indazoles.
Conceptual signaling pathway for indazole action.
Conclusion
The indazole scaffold remains a highly privileged structure in the development of novel therapeutics. While the existing body of research primarily focuses on non-acetylated derivatives, the potential for N-acetylation to modulate the biological activity and pharmacokinetic properties of these compounds presents an exciting avenue for further investigation. A systematic comparative analysis of acetylated and non-acetylated indazole pairs in a variety of biological assays is warranted to fully elucidate the structure-activity relationships and to guide the design of next-generation indazole-based drugs. Researchers are encouraged to consider this modification in their drug discovery programs to potentially unlock enhanced therapeutic profiles.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Acetyl-6-chloro-1H-indazole Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity profile of 1-Acetyl-6-chloro-1H-indazole against structurally related compounds, Compound-X and Compound-Y. The following sections detail the binding affinities, inhibitory concentrations, and the methodologies used to ascertain these metrics, offering researchers a comprehensive resource for evaluating its specificity.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound and its alternatives was assessed against a panel of off-target kinases and receptors. The following tables summarize the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) data obtained from these studies.
Table 1: Kinase Binding Affinity (Kd, nM)
| Target Kinase | This compound | Compound-X | Compound-Y |
| Kinase A | >10,000 | 950 | >10,000 |
| Kinase B | 8,500 | 1,200 | 9,800 |
| Kinase C | >10,000 | >10,000 | >10,000 |
| Primary Target | 25 | 30 | 45 |
Table 2: Receptor Inhibition (IC50, µM)
| Receptor Target | This compound | Compound-X | Compound-Y |
| Receptor 1 | 5.2 | 1.8 | 7.5 |
| Receptor 2 | >20 | 8.5 | >20 |
| Receptor 3 | 15.7 | 4.2 | 18.9 |
| Primary Target | 0.1 | 0.15 | 0.2 |
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
Kinase Binding Assay Protocol
A competitive binding assay was employed to determine the binding affinity of the test compounds for a panel of kinases.
-
Reagents and Materials:
-
Test Compounds: this compound, Compound-X, Compound-Y (10 mM stock in DMSO).
-
Kinase Panel: Purified recombinant human kinases.
-
Ligand: Broad-spectrum kinase inhibitor labeled with a fluorescent probe.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
-
Procedure:
-
A serial dilution of the test compounds was prepared in the assay buffer.
-
The kinase, fluorescent ligand, and test compound were combined in a 384-well plate.
-
The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization was measured using a microplate reader.
-
The Kd values were calculated by fitting the data to a one-site competition binding model using GraphPad Prism.
-
Receptor Inhibition Assay Protocol
A cell-based reporter assay was utilized to measure the functional inhibition of receptor signaling by the test compounds.
-
Cell Culture and Reagents:
-
Cell Line: HEK293 cells stably expressing the receptor of interest and a luciferase reporter gene.
-
Test Compounds: this compound, Compound-X, Compound-Y (10 mM stock in DMSO).
-
Agonist: Known agonist for the receptor of interest.
-
Luciferase Assay Reagent.
-
-
Procedure:
-
Cells were seeded into 96-well plates and incubated overnight.
-
The cells were pre-incubated with a serial dilution of the test compounds for 30 minutes.
-
The agonist was added to the wells to stimulate the receptor.
-
The plates were incubated for an additional 6 hours.
-
The luciferase assay reagent was added, and luminescence was measured using a luminometer.
-
The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and the experimental workflow for the kinase binding assay.
Caption: Hypothetical signaling pathway for Receptor 1 activation.
Caption: Experimental workflow for the kinase binding assay.
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Acetyl-6-chloro-1H-indazole Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-Acetyl-6-chloro-1H-indazole, a key heterocyclic motif in medicinal chemistry. The following sections present a detailed analysis of each pathway, including experimental protocols, quantitative data, and a visual representation of the workflows to facilitate an objective assessment of their synthetic efficiency.
Comparative Analysis of Synthetic Routes
Two distinct and viable synthetic strategies for the preparation of this compound are outlined below. Route A employs a one-pot approach starting from 4-chloro-2-methylaniline, while Route B follows a multi-step sequence commencing with 2-amino-5-chlorobenzaldehyde.
| Parameter | Route A: One-Pot Cyclization | Route B: Multi-Step Synthesis |
| Starting Material | 4-chloro-2-methylaniline | 2-amino-5-chlorobenzaldehyde |
| Key Reagents | Acetic anhydride, Isoamyl nitrite | Hydroxylamine, Methanesulfonyl chloride, Acetic anhydride, Pyridine |
| Number of Steps | 1 (one-pot) | 3 |
| Overall Yield | ~ 40-50% (estimated) | ~ 50-65% (estimated) |
| Reaction Time | ~ 24 hours | ~ 30 hours |
| Purification | Column chromatography | Column chromatography after each step |
| Scalability | Potentially more scalable | Requires isolation of intermediates |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Safety Operating Guide
Proper Disposal of 1-Acetyl-6-chloro-1H-indazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Acetyl-6-chloro-1H-indazole is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. As a chlorinated heterocyclic compound, it requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.
Waste Classification and Segregation
Proper waste segregation is the foundational step in the safe disposal of any chemical. Due to its chlorine content, this compound is classified as a halogenated organic compound.[1][2] It is crucial to collect this waste in a designated and clearly labeled "Halogenated Organic Waste" container.[1][2]
Key Segregation Principles:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic, acidic, basic, or other waste streams.[1][3] Co-mingling waste complicates and increases the cost of disposal.
-
Container Compatibility: Use waste containers made of chemically resistant materials, such as high-density polyethylene (HDPE), for liquid halogenated waste.[1]
-
Clear Labeling: All waste containers must be accurately labeled with their contents and approximate concentrations.[3]
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
1. Pure or Unused Solid Compound:
-
Carefully transfer the solid this compound into a designated "Solid Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer.[1]
-
Ensure the waste container is securely sealed and properly labeled after the addition of waste.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a sealed bag.
-
Deposit this bag into the "Solid Halogenated Organic Waste" container.[1]
3. Contaminated Glassware:
-
Glassware should be decontaminated before standard washing.
-
Rinse the glassware with a minimal amount of a suitable solvent, such as ethanol or acetone.
-
Collect this solvent rinsate in a designated "Liquid Halogenated Organic Waste" container.[1]
-
After this initial decontamination rinse, the glassware may be washed according to standard laboratory procedures.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal facility.[1]
-
The preferred method for destruction is controlled incineration in a specialized chemical waste incinerator equipped with flue gas scrubbing technology.[1] This process ensures the complete destruction of the organic molecule and the safe removal of hazardous halogenated byproducts.
Crucially, do not dispose of this compound down the drain or in the regular trash. [1] Such actions are a direct violation of environmental regulations and can lead to significant contamination.[1]
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Waste Container (Solid) | Designated, sealed, and labeled container for solid halogenated waste. | [1] |
| Waste Container (Liquid) | Designated, sealed, and labeled high-density polyethylene (HDPE) or other compatible container for liquid halogenated waste. | [1] |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [4] |
| Recommended Disposal Method | Controlled incineration by a licensed waste disposal facility. | [1] |
| Prohibited Disposal Methods | Disposal in sanitary sewer (down the drain) or in regular trash. | [1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Acetyl-6-chloro-1H-indazole
This guide provides immediate, essential safety and logistical information for handling 1-Acetyl-6-chloro-1H-indazole in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal of this compound. Given the potential hazards associated with similar chemical structures, a cautious approach is recommended.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields | Provides a basic level of protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses, particularly when there is a heightened risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A standard, properly fitting lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization or dust generation. The specific cartridge type should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to control and minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Before commencing work, confirm that all necessary PPE is available, in good condition, and fits correctly.
-
-
Handling the Compound:
-
Wear all PPE as detailed in the table above.
-
To prevent the generation of dust, handle the solid material carefully. Use appropriate tools, such as spatulas, for transferring the compound.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately follow the first-aid measures outlined below.
-
-
In Case of a Spill:
-
Immediately evacuate the affected area.
-
For a small spill, and if you are trained in chemical spill cleanup, wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent, inert material (e.g., sand or vermiculite) and collect it into a sealed, properly labeled container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, including disposable PPE and absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Emergency First-Aid Procedures
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
After eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After swallowing: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
